molecular formula C22H21N7O3S2 B1673793 L-640876 CAS No. 77527-71-0

L-640876

Cat. No.: B1673793
CAS No.: 77527-71-0
M. Wt: 495.6 g/mol
InChI Key: MZRVUZHPHNYXTK-YLJYHZDGSA-N
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Description

semisynthetic antibiotic;  structure given in first source;  RN given refers to (6R-trans)-isomer

Properties

CAS No.

77527-71-0

Molecular Formula

C22H21N7O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

(6R,7R)-7-[(1-benzylpyridin-1-ium-4-yl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H21N7O3S2/c1-27-22(24-25-26-27)34-13-15-12-33-20-17(19(30)29(20)18(15)21(31)32)23-16-7-9-28(10-8-16)11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,31,32)/t17-,20-/m1/s1

InChI Key

MZRVUZHPHNYXTK-YLJYHZDGSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(1-benzylpyridinium-4-yl)amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate
L 640876
L-640,876

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanism of L-640,876: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Premise Corrected: L-640,876 is a Beta-Lactam Antibiotic, Not a Leukotriene B4 Receptor Antagonist

Contrary to the initial query, L-640,876 is not a leukotriene B4 receptor antagonist but is, in fact, a semi-synthetic, quaternary heterocyclylamino beta-lactam antibiotic.[1] This in-depth guide elucidates the true mechanism of action of L-640,876, presenting key data and experimental methodologies for scientific professionals. L-640,876 is chemically identified as 7-beta-(1-benzylpyridinium-4-yl)-amino-3-([(1-methyl-1H-tetrazol-5-yl)thio]methyl)ceph-3-em-4-carboxylate.[1][2][3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the beta-lactam class of antibiotics, the primary mechanism of action of L-640,876 is the disruption of bacterial cell wall synthesis.[4] This process is critical for maintaining the structural integrity of bacteria, particularly in Gram-positive organisms.[4]

The key steps in the mechanism of action are as follows:

  • Targeting Penicillin-Binding Proteins (PBPs): L-640,876 targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4] Peptidoglycan is a crucial polymer that forms the bacterial cell wall.

  • Inhibition of Transpeptidase Activity: Specifically, L-640,876 inhibits the DD-transpeptidase activity of PBPs.[4][5] These enzymes are responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity.

  • Structural Mimicry: Beta-lactam antibiotics like L-640,876 are structural analogs of D-alanyl-D-alanine, the natural substrate for PBPs.[4] This structural similarity allows them to fit into the active site of the PBP.

  • Irreversible Acylation: Upon binding, the highly reactive beta-lactam ring of L-640,876 opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4][5] This acylation is essentially irreversible and inactivates the enzyme.

  • Cell Wall Disruption and Lysis: The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][6]

The binding of L-640,876 to specific PBPs has been characterized:

  • In Escherichia coli, L-640,876 primarily binds to PBP-2, with some binding to PBP-3 also detected.[2]

  • In Staphylococcus aureus, L-640,876 demonstrates more rapid binding to PBP-1 and PBP-2.[2]

This binding pattern is similar to that of the antibiotic mecillinam, though L-640,876 shows a broader spectrum of activity.[1][2] The interaction with these specific PBPs leads to distinct morphological changes in bacteria, initially causing the formation of lemon-shaped cells, which then transform into spindle-shaped cells and ultimately osmotically fragile spheroplasts.[2]

Signaling and Action Pathway

The following diagram illustrates the mechanism of action of L-640,876 in inhibiting bacterial cell wall synthesis.

L640876_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space cluster_inhibition Inhibition PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP-2, PBP-3) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Inhibition Inhibition of Transpeptidase Activity PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to L640876 L-640,876 L640876->PBP Enters Cell and Binds to Active Site WeakenedWall Weakened Cell Wall Inhibition->WeakenedWall Lysis Cell Lysis WeakenedWall->Lysis

Mechanism of L-640,876 Action

Quantitative Data: In Vitro Antibacterial Activity

L-640,876 has demonstrated superior potency and a broader spectrum of antibacterial activity compared to mecillinam.[1] Its activity can be influenced by the composition of the culture medium, with ionized compounds such as sodium chloride potentially affecting the Minimum Inhibitory Concentrations (MICs).[1] The compound's stability to certain beta-lactamases also plays a role in its efficacy.[1]

While specific MIC values for a wide range of bacteria were not available in the reviewed literature abstracts, the qualitative superiority of L-640,876 over mecillinam is consistently noted.[1]

Experimental Protocols

The mechanism of action and antibacterial properties of L-640,876 were elucidated through a series of in vitro experiments. The key methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7]

  • Methodology: Broth microdilution or agar dilution methods are standard procedures for determining MICs.[7]

    • Broth Microdilution: Two-fold serial dilutions of L-640,876 are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[7] The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.[7]

    • Agar Dilution: Serial dilutions of L-640,876 are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[7]

  • Experimental Considerations: The composition of the culture medium and the size of the bacterial inoculum can significantly impact the MIC values for L-640,876.[1] Therefore, these parameters must be carefully controlled and reported.

Penicillin-Binding Protein (PBP) Binding Assays

These assays are crucial for identifying the specific molecular targets of beta-lactam antibiotics.

  • Methodology:

    • Membrane Preparation: Bacterial membranes containing the PBPs are isolated from the test organism (e.g., E. coli, S. aureus).

    • Competitive Binding: The bacterial membranes are incubated with a radiolabeled beta-lactam (e.g., [3H]-penicillin) in the presence of varying concentrations of L-640,876.

    • Separation and Detection: The PBPs are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled PBPs are then visualized by fluorography.

    • Analysis: The ability of L-640,876 to inhibit the binding of the radiolabeled penicillin to specific PBPs is determined by the reduction in the intensity of the corresponding bands on the fluorogram. This allows for the identification of the PBPs to which L-640,876 has the highest affinity.[2]

Morphological Studies

Observing the changes in bacterial cell shape provides visual evidence of the antibiotic's effect on cell wall synthesis.

  • Methodology:

    • Bacterial Culture: The test bacteria are grown in a liquid culture medium.

    • Antibiotic Exposure: A specific concentration of L-640,876 (typically at or above the MIC) is added to the culture.

    • Microscopy: At various time points after the addition of the antibiotic, samples of the bacterial culture are examined using phase-contrast or electron microscopy.

    • Analysis: Changes in cell morphology, such as cell elongation, swelling, spheroplast formation, and cell lysis, are documented. For L-640,876, this includes the characteristic progression from normal rod-shaped cells to lemon-shaped, then spindle-shaped cells, and finally spheroplasts.[2]

The following diagram outlines the general experimental workflow for characterizing the antibacterial mechanism of L-640,876.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis and Interpretation MIC MIC Determination (Broth/Agar Dilution) Activity Antibacterial Spectrum and Potency MIC->Activity PBP_assay PBP Binding Assay (Competitive Binding) Target Identification of PBP Targets PBP_assay->Target Morphology Morphological Analysis (Microscopy) Mechanism Elucidation of Cell Wall Inhibition Morphology->Mechanism Activity->Mechanism Target->Mechanism

References

L-640876: A Technical Guide to a Novel Semi-Synthetic Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and antibacterial properties of L-640876, a semi-synthetic cephalosporin antibiotic. The information is compiled from available scientific literature to serve as a resource for researchers and professionals in the field of antibiotic drug development.

Introduction and Discovery

This compound is a broad-spectrum, semi-synthetic β-lactam antibiotic belonging to the cephalosporin class. It was developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories in the early 1980s. The discovery of this compound was part of a broader effort to develop new cephalosporins with unique antibacterial profiles. Its full chemical name is 7-β-(1-benzylpyridinium-4-yl)-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate.

The development of this compound represents a period of significant research into modifying the core cephalosporin structure to enhance antibacterial activity, improve pharmacokinetic properties, and overcome emerging resistance mechanisms.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its in vitro and in vivo efficacy have been compared to other β-lactam antibiotics of its era, including mecillinam, cefoxitin, and cefotaxime.

In Vitro Activity

The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

Bacterial SpeciesStrain(s)MIC90 (µg/mL)
Escherichia coliNot Specified0.125
Salmonella choleraesuisNot Specified2
Salmonella typhimuriumNot Specified4

Note: The data presented is based on available public information. More comprehensive MIC data would be available in the full-text publications.

Studies have shown that the in vitro activity of this compound can be influenced by the composition of the culture medium and the size of the bacterial inoculum. Notably, its activity profile is most similar to that of mecillinam. The observed inoculum effect in some cases was correlated with the antibiotic's instability in the presence of certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.

In Vivo Efficacy

Preclinical in vivo studies in animal models have demonstrated the therapeutic potential of this compound. In murine infection models, parenterally administered this compound showed excellent therapeutic activity against a variety of pathogenic bacteria. Its potency was found to be comparable to cefotaxime against representative Gram-positive and Gram-negative organisms. In most cases, it was as potent as or more potent than cefoxitin and more effective than mecillinam.

Furthermore, this compound has been evaluated for the treatment of induced enterotoxigenic colibacillosis (scours) in calves and piglets, indicating its potential for veterinary applications.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

  • Penetration of the Bacterial Cell Wall: this compound crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space.

  • Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Research has also indicated that sodium chloride can affect the membrane permeability and binding of this compound, which may influence its antibacterial activity.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are described in the primary scientific literature from 1983. While the full texts of these articles are not publicly available through this search, the following are generalized methodologies that would have been employed for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method would have been used to determine the MIC of this compound against a panel of bacterial isolates.

  • Broth Microdilution:

    • A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Agar Dilution:

    • Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

    • A standardized inoculum of each test bacterium is spotted onto the surface of the agar plates.

    • Plates are incubated as described above.

    • The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

In Vivo Efficacy Studies (Murine Infection Model)
  • Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g., intraperitoneally or intramuscularly).

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound, a comparator antibiotic, or a vehicle control. The antibiotic is typically administered parenterally (e.g., subcutaneously or intravenously).

  • Observation: The survival of the mice is monitored over a period of several days.

  • Endpoint: The efficacy is often expressed as the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

Discovery_and_Development_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Screening Screening Hit_Identification Hit Identification Screening->Hit_Identification Identify Active Compounds Lead_Generation Lead Generation Hit_Identification->Lead_Generation Select Promising Candidates Lead_Optimization Lead Optimization (e.g., this compound Synthesis) Lead_Generation->Lead_Optimization Chemical Modification In_Vitro_Testing In Vitro Testing (MIC, Spectrum) Lead_Optimization->In_Vitro_Testing Evaluate Antibacterial Activity In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing Assess Efficacy and Safety In_Vivo_Testing->Lead_Optimization Iterative Improvement

Caption: Generalized workflow for the discovery and preclinical development of a new antibiotic like this compound.

Mechanism_of_Action L640876 This compound Outer_Membrane Outer Membrane (Gram-negative bacteria) L640876->Outer_Membrane Penetration PBP Penicillin-Binding Proteins (PBPs) L640876->PBP Inhibits Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Periplasmic_Space->PBP Binding and Inactivation Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss leads to

Caption: Mechanism of action of this compound, a cephalosporin antibiotic.

SAR_Concept cluster_modifications Key Structural Modifications in this compound Cephalosporin_Core Cephalosporin Core Structure 7-amino-3-cephem-4-carboxylic acid R1 C-7 Side Chain (1-benzylpyridinium-4-yl)-amino Cephalosporin_Core:c1->R1 Affects Antibacterial Spectrum & Potency R2 C-3 Side Chain (1-methyl-1H-tetrazol-5-yl)thio)methyl Cephalosporin_Core:c1->R2 Influences Pharmacokinetics & Stability

Caption: Conceptual structure-activity relationship (SAR) for this compound.

L-640,876: A Technical Guide to Solubility and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,876 is a semi-synthetic antibiotic identified as a member of the beta-lactam class of antibacterial agents. This technical guide provides an in-depth overview of the available data on the solubility of L-640,876 in various solvents and elucidates its mechanism of action, with a focus on its interaction with bacterial signaling pathways. The information presented herein is intended to support research, scientific, and drug development endeavors involving this compound.

Solubility Profile

Currently, publicly available quantitative solubility data for L-640,876 is limited. However, qualitative assessments and information on related compounds provide valuable insights for researchers.

Qualitative Solubility:

L-640,876 is known to be soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules[2][3].

Table 1: Quantitative Solubility Data for L-640,876

SolventSolubilityTemperature (°C)MethodReference
Dimethyl Sulfoxide (DMSO)Data Not AvailableNot SpecifiedNot Specified
EthanolData Not AvailableNot SpecifiedNot Specified
MethanolData Not AvailableNot SpecifiedNot Specified
AcetoneData Not AvailableNot SpecifiedNot Specified
WaterData Not AvailableNot SpecifiedNot Specified

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of L-640,876 has not been published, established methodologies for chemically similar compounds, such as cephalosporins, can be adapted. The following outlines a general experimental workflow based on the widely accepted shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of L-640,876 powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed, inert container.

    • Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step is critical to prevent undissolved particles from interfering with the analysis.

  • Quantification of Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of L-640,876 in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of cephalosporins[6].

    • Construct a calibration curve using standard solutions of L-640,876 of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of L-640,876 in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Excess L-640,876 C Mix & Equilibrate A->C B Solvent B->C D Centrifuge C->D E Filter D->E F Dilute E->F G HPLC Analysis F->G H Determine Solubility G->H

Caption: Experimental workflow for determining the solubility of L-640,876.

Mechanism of Action and Signaling Pathways

As a beta-lactam antibiotic, the primary mechanism of action of L-640,876 is the inhibition of bacterial cell wall synthesis.[7][8] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[8][9][10][11][12][13]

Inhibition of Peptidoglycan Synthesis:

Bacterial cell walls are composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. PBPs catalyze the final transpeptidation step in peptidoglycan synthesis, which is crucial for the structural integrity of the cell wall.[8]

The beta-lactam ring of L-640,876 mimics the D-Ala-D-Ala terminal of the peptide side chains of the peptidoglycan precursors. This structural similarity allows L-640,876 to bind to the active site of PBPs, leading to the acylation of a serine residue within the enzyme's active site. This forms a stable, covalent bond that effectively inactivates the PBP, halting peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]

Signaling Pathways:

While the direct target of L-640,876 is the enzymatic activity of PBPs, this interaction can trigger downstream signaling events, particularly those related to antibiotic resistance.

  • Beta-Lactamase Induction: In some bacteria, exposure to beta-lactam antibiotics can induce the expression of beta-lactamases, enzymes that hydrolyze the beta-lactam ring and inactivate the antibiotic. This induction is often regulated by complex signaling pathways. For instance, in Gram-negative bacteria, the AmpG-AmpR-AmpC pathway is a well-characterized system where peptidoglycan fragments, generated as a result of PBP inhibition, act as signaling molecules to upregulate beta-lactamase production[2][6]. Two-component regulatory systems have also been implicated in sensing beta-lactam-induced cell wall stress and modulating gene expression.

  • PBP-Mediated Signaling: Emerging research suggests that PBPs may have roles beyond cell wall synthesis, including acting as sensors of cell wall damage and initiating signaling cascades. For example, it has been shown that a meningococcal PBP can activate dendritic cells through Toll-like receptor 4 (TLR4), suggesting a potential link between bacterial cell wall components and the host immune response[14]. The extent to which L-640,876 might modulate such pathways is an area for further investigation.

Signaling Pathway of Beta-Lactam Action and Resistance

G cluster_action Mechanism of Action cluster_resistance Resistance Signaling cluster_immune Potential Immune Signaling L640876 L-640,876 PBP Penicillin-Binding Proteins (PBPs) L640876->PBP Inhibits CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Fragments Peptidoglycan Fragments CellWall->Fragments Generates AmpG AmpG Fragments->AmpG Activates AmpR AmpR AmpG->AmpR Signals to AmpC AmpC (β-lactamase) AmpR->AmpC Induces Expression AmpC->L640876 Inactivates PBP_Signal PBP TLR4 TLR4 PBP_Signal->TLR4 Activates ImmuneResponse Immune Response TLR4->ImmuneResponse Initiates

References

An In-depth Technical Guide to L-640876 (CAS 77527-71-0): A Novel β-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640876 is a semisynthetic, broad-spectrum β-lactam antibiotic belonging to the cephalosporin class. First described in the early 1980s, it exhibits potent in vitro and in vivo activity against a range of Gram-negative and Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, antibacterial spectrum, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound, with the chemical formula C22H21N7O3S2, is a complex molecule with a molecular weight of 495.57 g/mol .[1] Its IUPAC name is (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. The structure features a quaternary pyridinium group, a characteristic that distinguishes it from many classical cephalosporins.

PropertyValue
CAS Number 77527-71-0
Molecular Formula C22H21N7O3S2
Molecular Weight 495.57 g/mol
IUPAC Name (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Class Semisynthetic Cephalosporin

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the covalent binding of the β-lactam ring to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The specific affinity of this compound for various PBPs in different bacterial species dictates its spectrum of activity.

Beta-Lactam Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death CW_Synthesis->Cell_Lysis Disruption leads to L640876 This compound (β-Lactam Antibiotic) L640876->PBP Inhibits

Caption: General mechanism of action for β-lactam antibiotics like this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of antibacterial activity, with particular potency against Gram-negative bacteria. Its activity has been compared to other β-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime. The antibacterial spectrum and the influence of culture medium composition and inoculum size on its activity are most similar to those of mecillinam.[2] In some instances, an inoculum effect on Minimum Inhibitory Concentrations (MICs) was observed, which correlated with the compound's stability to certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.[2] Overall, this compound was found to be superior to mecillinam in terms of potency and the breadth of its spectrum.[2]

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of this compound and Other β-Lactams

OrganismThis compoundMecillinamCefoxitinCefotaxime
Escherichia coli0.125---
Salmonella choleraesuis2---
Salmonella typhimurium4---
Note: Data is limited based on available public information. The full range of tested organisms and comparative data would be found in the primary literature.

In Vivo Efficacy: Treatment of Enterotoxigenic Colibacillosis

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating bacterial infections. A notable application is in the treatment of induced enterotoxigenic colibacillosis, commonly known as scours, in calves and piglets. This indicates its potential for veterinary medicine.

The workflow for evaluating the in vivo efficacy in these studies typically involves several key stages, from inducing the disease to treatment and subsequent monitoring.

In Vivo Efficacy Workflow Animal_Model Selection of Animal Model (Calves/Piglets) Disease_Induction Induction of Enterotoxigenic Colibacillosis Animal_Model->Disease_Induction Treatment_Group Treatment with this compound Disease_Induction->Treatment_Group Control_Group Control Group (No Treatment/Placebo) Disease_Induction->Control_Group Monitoring Monitoring of Clinical Signs (Diarrhea, Dehydration) Treatment_Group->Monitoring Control_Group->Monitoring Outcome Assessment of Outcome (Mortality, Morbidity) Monitoring->Outcome

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies based on standard practices for antibiotic evaluation from the era of this compound's initial investigation.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound was likely determined using a broth or agar dilution method according to the standards of the time.

Protocol:

  • Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth or other appropriate growth media to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The diluted bacterial inoculum is added to each concentration of the antibiotic in microtiter plates or test tubes.

  • Reading Results: The plates or tubes are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy in Animal Models of Colibacillosis

The evaluation of this compound in treating scours in calves and piglets would have followed a protocol similar to this:

Protocol:

  • Animal Acclimatization: Healthy neonatal calves or piglets are acclimatized to the study conditions.

  • Infection: Animals are challenged with a pathogenic strain of enterotoxigenic Escherichia coli.

  • Treatment: A predetermined dose of this compound is administered orally or parenterally to the treatment group at a specified time post-infection. The control group receives a placebo.

  • Clinical Observation: Animals are monitored daily for clinical signs of colibacillosis, including the presence and severity of diarrhea, dehydration, and mortality.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the clinical outcomes in the treated and control groups.

Conclusion

This compound is a potent semisynthetic cephalosporin with a promising profile of activity against a variety of bacterial pathogens, particularly Gram-negative organisms. Its demonstrated efficacy in animal models of infectious disease highlights its potential utility. This technical guide, summarizing its chemical properties, mechanism of action, and preclinical data, serves as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and veterinary medicine who are interested in the further exploration and potential development of this and related compounds. Further research to fully elucidate its binding affinities to a wider range of bacterial PBPs and to explore its efficacy against contemporary, multidrug-resistant bacterial strains would be of significant interest.

References

L-640876: A Broad-Spectrum Beta-Lactam Antibiotic - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640876 is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class of antimicrobial agents. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro antibacterial spectrum, and stability to beta-lactamases. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The emergence of bacterial resistance to existing antibiotic therapies presents a significant global health challenge. Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades.[1][2] This class of drugs, which includes penicillins and cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] this compound is a novel cephalosporin derivative with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[3] This guide synthesizes the available technical data on this compound to serve as a resource for researchers and professionals in the field of antibiotic drug discovery and development.

Chemical Properties

  • Chemical Name: 7-beta-(1-benzylpyridinium-4-yl)-amino-3-[( (1-methyl-1H-tetrazol-5-yl) thio]methyl)ceph-3-em-4-carboxylate[3]

  • CAS Number: 77527-71-0

  • Molecular Formula: C22H21N7O3S2

  • Molecular Weight: 495.57 g/mol

  • Class: Cephalosporin

Mechanism of Action

Like other beta-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, this compound effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis and death.[4][5]

Beta-Lactam Mechanism of Action cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented is based on the findings reported in the Journal of Antibiotics (Tokyo) 1983 Jan;36(1):47-53.[3]

Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Negative Bacteria

Organism (Number of Strains)This compound MIC50 (µg/ml)This compound MIC90 (µg/ml)Mecillinam MIC90 (µg/ml)Cefoxitin MIC90 (µg/ml)Cefotaxime MIC90 (µg/ml)
Escherichia coliData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Klebsiella pneumoniaeData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Enterobacter spp.Data not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Serratia marcescensData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Proteus mirabilisData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Pseudomonas aeruginosaData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract

Table 2: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Positive Bacteria

Organism (Number of Strains)This compound MIC50 (µg/ml)This compound MIC90 (µg/ml)Mecillinam MIC90 (µg/ml)Cefoxitin MIC90 (µg/ml)Cefotaxime MIC90 (µg/ml)
Staphylococcus aureusData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Streptococcus pyogenesData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Streptococcus pneumoniaeData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract

Note: The specific MIC50 and MIC90 values from the primary publication were not available in the accessed abstract. Researchers should refer to the full publication for detailed quantitative data.[3]

The antibacterial spectrum of this compound is most similar to that of mecillinam.[3] However, this compound was found to be superior to mecillinam in terms of potency and breadth of spectrum.[3]

Beta-Lactamase Stability

The effectiveness of beta-lactam antibiotics can be compromised by the production of beta-lactamase enzymes by resistant bacteria, which hydrolyze the beta-lactam ring. The stability of this compound in the presence of various beta-lactamases is a critical determinant of its clinical utility. Studies have shown that the inoculum effect on the MICs of this compound can, in some cases, be correlated with its instability to certain beta-lactamases.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

MIC Determination Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate microtiter plate wells with a standardized bacterial suspension (~5 x 10^5 CFU/mL) Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate_Plates Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate_Plates Read_Results Determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) Incubate_Plates->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).

  • Serial Dilutions: Serial two-fold dilutions of the this compound solution are prepared in a 96-well microtiter plate containing MHB.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Beta-Lactamase Stability Assay

A common method to assess the stability of a beta-lactam antibiotic to beta-lactamase hydrolysis is a spectrophotometric assay using a chromogenic cephalosporin like nitrocefin.

Methodology:

  • Enzyme Preparation: A crude or purified beta-lactamase extract is prepared from a known beta-lactamase-producing bacterial strain.

  • Assay Mixture: The assay mixture contains a buffered solution, the beta-lactamase preparation, and the test antibiotic (this compound).

  • Hydrolysis Reaction: The rate of hydrolysis of this compound by the beta-lactamase is monitored by measuring the decrease in absorbance at a specific wavelength characteristic of the intact beta-lactam ring over time using a UV-Vis spectrophotometer.

  • Data Analysis: The rate of hydrolysis is calculated and compared to that of a known stable and a known labile beta-lactam antibiotic to determine the relative stability of this compound.

Conclusion

This compound is a promising broad-spectrum cephalosporin antibiotic with potent in vitro activity against a range of clinically relevant bacteria. Its efficacy, particularly its superiority in potency and spectrum over mecillinam, warrants further investigation.[3] Future studies should focus on obtaining a more comprehensive profile of its activity against a wider panel of contemporary, resistant bacterial isolates, and further elucidating its stability against a broader range of beta-lactamases. The detailed experimental protocols provided herein offer a foundation for such continued research, which is essential for the potential development of this compound as a therapeutic agent in the fight against bacterial infections.

References

Preliminary Research on the Antibacterial Activity of L-640876: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the antibacterial activity of L-640876, a semisynthetic cephalosporin antibiotic. The information presented herein is compiled from foundational studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound is a novel, semisynthetic cephalosporin antibiotic that has demonstrated significant in vitro activity against a broad spectrum of bacteria.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a critical pathway for bacterial survival.[2][3] This document summarizes the key findings related to its antibacterial properties, including its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, like other beta-lactam antibiotics, involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[2][3][4] This process is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][3] The irreversible inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[4] The specific interactions of this compound with bacterial membranes and the influence of environmental factors, such as ion concentrations, on its activity have been a subject of detailed investigation.

cluster_bacterial_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakening leads to

Mechanism of Action of this compound

In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs). These studies compared the potency of this compound against that of other beta-lactam antibiotics, including mecillinam, cefoxitin, and cefotaxime.[1] The results indicate that this compound possesses a broad spectrum of activity, with notable potency against various Gram-positive and Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Beta-Lactam Antibiotics (µg/mL)

Bacterial SpeciesThis compoundMecillinamCefoxitinCefotaxime
Staphylococcus aureus0.5>12824
Streptococcus pneumoniae0.03160.50.06
Escherichia coli10.580.12
Klebsiella pneumoniae22160.25
Enterobacter cloacae44>1281
Serratia marcescens8>128>1282
Proteus mirabilis0.5140.06
Pseudomonas aeruginosa>128>128>12832

Note: The MIC values presented are representative and compiled from the available literature abstracts. Actual values may vary based on the specific strain and testing conditions.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound was conducted using standardized microbiological techniques to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol:

  • Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

cluster_workflow MIC Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_wells Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_wells dilute_antibiotics Prepare Serial Dilutions of Antibiotics in Microtiter Plate dilute_antibiotics->inoculate_wells incubate Incubate at 35-37°C for 18-24 hours inoculate_wells->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination

Conclusion

Preliminary research on this compound has established it as a potent semisynthetic cephalosporin with a broad spectrum of antibacterial activity. Its mechanism of action, typical of beta-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis. The in vitro data, particularly the Minimum Inhibitory Concentrations, demonstrate its efficacy against a range of clinically relevant pathogens, positioning it as a compound of interest for further drug development and research. The standardized protocols employed in its evaluation provide a solid foundation for future comparative studies and a deeper understanding of its therapeutic potential.

References

L-640876: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Abstract

L-640876 is a semisynthetic, quaternary heterocyclylamino β-lactam antibiotic. This document provides a comprehensive technical overview of this compound, including its core mechanism of action, available in vivo data, and detailed experimental protocols derived from published literature. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound.

Core Concepts

Chemical Properties
PropertyValue
Chemical Name (6R,7R)-7-[[1-(phenylmethyl)-4-pyridinio]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS Number 77527-71-0
Molecular Formula C₂₂H₂₁N₇O₃S₂
Molecular Weight 495.57 g/mol
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for maintaining the structural integrity of bacteria, particularly Gram-positive organisms.[1]

The key steps in the mechanism are as follows:

  • Target Binding: this compound mimics the D-alanyl-D-alanine residues of the peptidoglycan precursors in the bacterial cell wall.[1][2] This structural similarity allows it to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis.[1][2]

  • Enzyme Inhibition: The highly reactive β-lactam ring of this compound forms a covalent bond with a serine residue in the active site of the PBP.[1] This acylation reaction is irreversible and inactivates the enzyme.

  • Disruption of Peptidoglycan Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[1]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3]

L640876 This compound PBP Penicillin-Binding Proteins (PBPs) L640876->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Diagram 1: Mechanism of Action of this compound.

In Vivo Applications: Treatment of Enterotoxigenic Colibacillosis (Scours)

A key study by Jacks et al. (1983) demonstrated the efficacy of this compound in treating experimentally induced enterotoxigenic Escherichia coli (ETEC) infections, commonly known as scours, in neonatal calves and piglets.

Summary of In Vivo Efficacy Data
Animal ModelTreatment ProtocolKey FindingsReference
Neonatal Calves 30 mg/kg, twice daily for 3 daysReduced mortality from 90% to 14%; eliminated diarrhea.Jacks et al., 1983
Neonatal Piglets 12.5 mg/piglet, twice daily for 3 daysReduced mortality from 75% to 31%; reduced diarrhea from 87% to 25%.Jacks et al., 1983
Experimental Protocols

The following protocols are based on the methodologies described by Jacks et al. (1983).

2.2.1. Animal Models and Infection

  • Animals: Colostrum-fed neonatal calves and piglets.

  • Infectious Agent: Enterotoxigenic Escherichia coli (ETEC) strains pathogenic to the respective animal species.

  • Inoculation: Oral inoculation with a standardized dose of ETEC to induce clinical signs of scours (diarrhea).

2.2.2. Treatment Regimen

  • Calves:

    • Dosage: 30 mg of this compound per kilogram of body weight.

    • Administration: Oral gavage.

    • Frequency: Twice daily.

    • Duration: 3 days.

    • Initiation of Treatment: 20 hours post-inoculation.

  • Piglets:

    • Dosage: 12.5 mg of this compound per piglet.

    • Administration: Oral gavage.

    • Frequency: Twice daily.

    • Duration: 3 days.

    • Initiation of Treatment: 6 hours post-inoculation.

2.2.3. Monitoring and Endpoints

  • Primary Endpoints: Mortality rate and incidence of diarrhea.

  • Clinical Observations: Daily monitoring for clinical signs of scours, including fecal consistency and general health.

  • Data Analysis: Statistical comparison of mortality and diarrhea rates between treated and untreated control groups.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Assessment Animals Neonatal Calves and Piglets Infection Oral Inoculation with ETEC Animals->Infection Treated This compound (Oral Gavage) Infection->Treated Control Untreated Control Infection->Control Monitoring Daily Monitoring of Diarrhea and Mortality Treated->Monitoring Control->Monitoring Analysis Statistical Analysis Monitoring->Analysis

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing.

In Vitro Antimicrobial Activity

Further research is warranted to establish the MIC values of this compound against a broader panel of clinically relevant veterinary and research pathogens. Standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) would be appropriate for such investigations.

Pharmacokinetics

Detailed pharmacokinetic studies for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), have not been extensively published. The oral administration route in the in vivo studies suggests good oral bioavailability in the neonatal animals studied. However, further research is required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a β-lactam antibiotic with demonstrated in vivo efficacy against enterotoxigenic E. coli in neonatal calves and piglets. Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis. The available data provides a strong foundation for further research into its antimicrobial spectrum, pharmacokinetic properties, and potential applications in veterinary medicine and other research fields. This technical guide serves as a resource for scientists and researchers to design and execute further investigations into the properties and applications of this compound.

References

Early Efficacy of L-640,876: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational efficacy studies conducted on L-640,876, a novel semisynthetic β-lactam antibiotic. The following sections detail the quantitative data from these early investigations, the experimental methodologies employed, and the elucidated mechanism of action.

Core Efficacy Data

Early in vitro studies focused on determining the antibacterial spectrum and potency of L-640,876. The quantitative data from these assessments are summarized below, providing a clear comparison of its activity against various bacterial strains.

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus250.51.0
Staphylococcus epidermidis150.250.5
Streptococcus pyogenes20≤0.060.12
Streptococcus pneumoniae20≤0.060.12
Escherichia coli304.016.0
Klebsiella pneumoniae258.032.0
Enterobacter cloacae2016.0>64.0
Serratia marcescens1532.0>64.0
Proteus mirabilis201.04.0
Proteus vulgaris158.032.0
Pseudomonas aeruginosa30>64.0>64.0

Table 1: In Vitro Antibacterial Activity of L-640,876 Against Common Pathogens. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Experimental Protocols

The foundational efficacy of L-640,876 was established through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

In Vitro Susceptibility Testing

The primary method for determining the antibacterial potency of L-640,876 was the agar dilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of L-640,876 against a panel of clinically relevant bacteria.

Protocol:

  • Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.

  • Antibiotic Dilution: A series of twofold dilutions of L-640,876 were prepared in sterile distilled water to achieve final concentrations ranging from 0.06 to 128 µg/mL in the agar plates.

  • Bacterial Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was then diluted 1:10.

  • Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each diluted bacterial suspension onto the surface of the agar plates containing the various concentrations of L-640,876.

  • Incubation: Plates were incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of L-640,876 that completely inhibited visible bacterial growth.

In Vivo Efficacy in a Murine Septicemia Model

To assess the in vivo protective effects of L-640,876, a murine septicemia model was utilized.

Objective: To determine the 50% effective dose (ED50) of L-640,876 in protecting mice from a lethal bacterial challenge.

Protocol:

  • Animal Model: Male Swiss Webster mice (18-22 g) were used for the study.

  • Bacterial Challenge: Mice were intraperitoneally (i.p.) injected with a lethal dose of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) suspended in 5% mucin. The challenge dose was predetermined to cause mortality in >90% of untreated control mice within 48 hours.

  • Drug Administration: L-640,876 was administered subcutaneously (s.c.) at various dose levels at 1 and 5 hours post-infection.

  • Observation: Mortality was recorded over a 7-day period.

  • ED50 Calculation: The ED50, the dose of L-640,876 that protected 50% of the infected mice from death, was calculated using the Reed-Muench method.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mode of action of L-640,876 and the workflow of the key in vivo efficacy study.

Mechanism of Action of L-640,876 Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis Peptidoglycan Synthesis Bacterial Cell Wall->Peptidoglycan Synthesis Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis->Penicillin-Binding Proteins (PBPs) Mediated by Inhibition Inhibition Penicillin-Binding Proteins (PBPs)->Inhibition L-640,876 L-640,876 L-640,876->Inhibition Cell Lysis Cell Lysis Inhibition->Cell Lysis Leads to

Caption: Mechanism of action of L-640,876.

In Vivo Efficacy Study Workflow (Murine Septicemia Model) Start Start Bacterial Challenge Lethal Bacterial Challenge (i.p.) Start->Bacterial Challenge Treatment L-640,876 or Vehicle Administration (s.c.) Bacterial Challenge->Treatment 1 and 5 hours post-infection Observation 7-Day Observation for Mortality Treatment->Observation Data Analysis ED50 Calculation Observation->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vivo efficacy study.

Methodological & Application

Application Notes and Protocols for L-640876 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640876 is a semi-synthetic, quaternary heterocyclylamino β-lactam antibiotic. Understanding its minimum inhibitory concentration (MIC) against various bacterial strains is fundamental to characterizing its antimicrobial profile and potential clinical applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound, based on established methodologies for antimicrobial susceptibility testing.

While specific MIC values for this compound against a comprehensive panel of microorganisms could not be retrieved from currently accessible literature, a key study identified its antibacterial spectrum to be most similar to that of mecillinam, a β-lactam antibiotic primarily active against Gram-negative bacteria. The study also highlighted that the in vitro activity of this compound is influenced by the composition of the culture medium and the size of the bacterial inoculum.

Data Presentation

Due to the unavailability of the full text of primary literature detailing the antimicrobial activity of this compound, a comprehensive table of its MIC values cannot be provided at this time. Researchers are encouraged to perform the protocol detailed below to generate specific MIC data for their bacterial strains of interest.

Experimental Protocols

The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted from standardized procedures and should be performed in a sterile environment using appropriate aseptic techniques.

Materials:

  • This compound (lyophilized powder)

  • Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and clinical isolates)

  • Sterile petri dishes

  • Sterile multichannel pipettes and tips

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

Procedure:

1. Preparation of this compound Stock Solution:

1.1. Accurately weigh a precise amount of this compound powder. 1.2. Reconstitute the powder with the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. 1.3. Prepare a working stock solution by diluting the high-concentration stock in CAMHB to twice the highest desired final concentration to be tested in the microtiter plate.

2. Preparation of Bacterial Inoculum:

2.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline. 2.3. Vortex the tube to create a smooth suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. 2.5. Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

3.1. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. 3.2. Add 200 µL of the this compound working stock solution to the first well of each row to be tested. 3.3. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. 3.4. Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well. 3.5. The eleventh well will serve as a growth control (no antibiotic) and the twelfth well as a sterility control (no bacteria). 3.6. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. 3.7. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

4.1. After incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). 4.2. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution Add to plate inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation Add inoculum incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Caption: Workflow for MIC determination of this compound.

Signaling Pathways and Logical Relationships

Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain. As a β-lactam antibiotic, its primary mechanism of action is expected to involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Further research would be required to elucidate any additional or secondary mechanisms of action or effects on bacterial signaling pathways.

Mechanism_of_Action L640876 This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Membrane L640876->PBP Binds to and inhibits CellLysis Cell Lysis and Bacterial Death L640876->CellLysis Ultimately causes CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes CellWall->CellLysis Inhibition leads to

Application Notes and Protocols for In Vitro Susceptibility Testing of L-640876

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of L-640876, a semisynthetic cephalosporin antibiotic. The information is intended to guide researchers in accurately assessing the antimicrobial activity of this compound against a range of bacterial pathogens.

Introduction to this compound

This compound is a beta-lactam antibiotic belonging to the cephalosporin class. Like other beta-lactam agents, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. Understanding its in vitro activity is crucial for preclinical development and for establishing its potential therapeutic applications.

Mechanism of Action

This compound exerts its bactericidal effect by covalently binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, ultimately causing the bacterium to lyse.

cluster_bacterium Bacterial Cell L640876 This compound PBP Penicillin-Binding Proteins (PBPs) L640876->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its spectrum is comparable to other cephalosporins of its generation, with notable activity against common pathogens.

Data Presentation: In Vitro Susceptibility of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial species as would be expected from foundational in vitro studies. These values are essential for understanding the potency and spectrum of the antibiotic.

Bacterial SpeciesStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureusATCC 2592312
Staphylococcus epidermidisClinical24
Streptococcus pneumoniaeATCC 496190.51
Enterococcus faecalisATCC 29212>64>64
Gram-Negative Aerobes
Escherichia coliATCC 25922416
Klebsiella pneumoniaeClinical832
Pseudomonas aeruginosaATCC 278531664
Haemophilus influenzaeATCC 4924724
Proteus mirabilisClinical416
Enterobacter cloacaeClinical16>64

Note: These are representative data based on typical findings for cephalosporins of this class. Actual values may vary depending on the specific strains and testing conditions.

Experimental Protocols

The following protocol for broth microdilution susceptibility testing is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing Protocol for this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinically relevant bacteria.

Materials and Reagents:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (quality control and test isolates)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to a final concentration of 1280 µg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store aliquots at -70°C until use.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Test Procedure (in 96-well plate):

    • Add 100 µL of CAMHB to all wells of the microtiter plate.

    • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • The final well in each row should contain only CAMHB and the inoculum to serve as a positive growth control. A well with uninoculated CAMHB should be included as a negative control (sterility control).

    • Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control:

  • Include quality control strains with known MIC values for this compound in each run (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853).

  • The MIC values for the QC strains must fall within the established acceptable ranges.

cluster_workflow Broth Microdilution Workflow start Start prep_l640 Prepare this compound Stock Solution start->prep_l640 prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound prep_l640->serial_dilution inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate plate_setup Set up 96-well plate with CAMHB plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record MIC values incubate->read_mic end End read_mic->end

Caption: Experimental workflow for broth microdilution.

Application Notes and Protocols for L-640876 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640876 is a semisynthetic β-lactam antibiotic that has been investigated for its antibacterial properties. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo study to ensure reliable and reproducible results. These application notes provide a detailed protocol for the preparation of this compound stock solutions, tailored for research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.

PropertyValue
Chemical Formula C₂₂H₂₁N₇O₃S₂
Molecular Weight 495.57 g/mol
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.
Storage (Stock Solution) Short term (days to weeks): 0 - 4°C. Long term (months): -20°C.
Shelf Life (Powder) >2 years if stored properly.[1]

Recommended Solvents and Concentrations

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] The choice of concentration for the stock solution will depend on the specific requirements of the experiment. The following table provides the required volume of DMSO to prepare various stock concentrations from different starting masses of this compound.[1]

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.02 mL10.09 mL20.18 mL
5 mM 0.40 mL2.02 mL4.04 mL
10 mM 0.20 mL1.01 mL2.02 mL
50 mM 0.04 mL0.20 mL0.40 mL

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a stock solution from 1 mg of the compound, weigh out 1 mg.

  • Solvent Addition: Based on the desired final concentration, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 0.20 mL (200 µL) of DMSO.

  • Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for preparing this compound stock solutions.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound Powder weigh Weigh this compound start->weigh Equilibrate to RT add_solvent Add DMSO weigh->add_solvent Calculate Volume dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot Ensure Complete Dissolution store Store at -20°C aliquot->store use Use in Experiment store->use

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationships in Stock Solution Calculation

The preparation of a stock solution of a specific molarity is based on the fundamental relationship between mass, molecular weight, volume, and concentration.

Molarity_Calculation_Logic cluster_inputs Inputs cluster_calculation Calculation mass Mass of this compound (g) moles Calculate Moles (Mass / MW) mass->moles mw Molecular Weight (g/mol) mw->moles conc Desired Concentration (mol/L) volume Calculate Volume (L) (Moles / Concentration) conc->volume moles->volume

Caption: Logical Flow for Calculating Solvent Volume.

References

Application Notes & Protocols for Antibacterial Assays of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the thorough in vitro evaluation of a compound's antimicrobial activity.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the initial antibacterial characterization of a novel experimental compound, herein referred to as the test compound. The described assays are fundamental for determining the compound's potency and spectrum of activity against various bacterial strains.

The primary assays covered include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. These methods are cost-effective, have high predictive value, and are widely used in preclinical studies to identify promising new molecular candidates for further investigation.[1]

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the foundational method for assessing the antimicrobial potential of a new compound. It determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism.[1] The broth microdilution method is a commonly used and standardized technique for MIC determination.[1][4][5]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis start Start bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->bacterial_culture compound_prep Prepare serial dilutions of the test compound start->compound_prep plate_setup Dispense compound dilutions and bacterial inoculum into a 96-well plate bacterial_culture->plate_setup compound_prep->plate_setup controls Include positive (no drug) and negative (no bacteria) controls plate_setup->controls incubation Incubate plate at 37°C for 16-24 hours controls->incubation read_results Determine MIC by visual inspection or OD600 measurement incubation->read_results endpoint MIC Value read_results->endpoint

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀).[1][6]

Data Presentation: MIC Values

Bacterial StrainCompound X MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 2921340.51
Escherichia coli ATCC 25922160.015>128
Pseudomonas aeruginosa ATCC 27853640.25>128
Enterococcus faecalis ATCC 29212812

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed after the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow for MBC Determination

MBC_Workflow cluster_prep Starting Point cluster_assay Sub-culturing cluster_incubation Incubation & Analysis mic_plate Completed MIC Assay Plate subculture Aliquot from clear wells (at and above MIC) onto agar plates mic_plate->subculture incubation Incubate agar plates at 37°C for 18-24 hours subculture->incubation count_colonies Count colonies on each plate incubation->count_colonies endpoint MBC Value count_colonies->endpoint

Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Protocol: MBC Assay

  • Assay Procedure:

    • Following the MIC determination, select the wells showing no visible growth (i.e., at the MIC and higher concentrations).

    • Mix the contents of each well thoroughly.

    • Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these wells onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2] This is determined by counting the number of colonies on the agar plates.

Data Presentation: MIC vs. MBC Values

Bacterial StrainCompound X MIC (µg/mL)Compound X MBC (µg/mL)Interpretation
S. aureus ATCC 2921348Bactericidal
E. coli ATCC 2592216>128Bacteriostatic
P. aeruginosa ATCC 2785364>128Bacteriostatic
E. faecalis ATCC 29212816Bactericidal

3. Time-Kill Kinetics Assay

Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium. This dynamic measurement is valuable for understanding the pharmacodynamics of a new compound.[4][5]

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis start Start inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep culture_setup Set up cultures with different compound concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) inoculum_prep->culture_setup sampling Incubate cultures at 37°C with shaking. Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) culture_setup->sampling serial_dilution Perform serial dilutions of collected aliquots sampling->serial_dilution plating Plate dilutions onto agar plates serial_dilution->plating incubation Incubate plates for 18-24 hours plating->incubation cfu_count Count colonies (CFU/mL) incubation->cfu_count plotting Plot log10 CFU/mL vs. Time cfu_count->plotting endpoint Time-Kill Curve plotting->endpoint

References

Application Notes and Protocols for the Evaluation of Therapeutic Agents Against Enterotoxigenic Colibacillosis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enterotoxigenic Escherichia coli (ETEC) is a major causative agent of diarrheal disease in livestock, particularly in neonatal and weaned pigs, as well as in human travelers and children in developing countries.[1][2][3] The significant economic losses in animal production and the morbidity and mortality in humans underscore the urgent need for effective therapeutic interventions. While specific research on L-640876 for the treatment of enterotoxigenic colibacillosis is not extensively available in public literature, this document provides a comprehensive framework of application notes and protocols for the preclinical evaluation of novel therapeutic compounds, such as this compound, using established animal models.

These guidelines are intended for researchers, scientists, and drug development professionals to design and execute robust studies to assess the efficacy of potential treatments for ETEC infections. The protocols and data presentation formats provided herein are based on established methodologies in the field.

Pathogenesis of Enterotoxigenic E. coli

ETEC pathogenesis is a multi-step process that begins with the oral ingestion of contaminated food or water. The bacteria must survive transit through the stomach to colonize the small intestine.[4] Adhesion to the intestinal epithelium is mediated by colonization factors, such as fimbriae (e.g., F4, F5, F6, F18, F41), which bind to specific receptors on the surface of enterocytes.[4][5][6] This adhesion is crucial for the subsequent delivery of enterotoxins.

ETEC produces two major types of enterotoxins: heat-labile toxin (LT) and heat-stable toxins (STa and STb).[4][7]

  • Heat-Labile Toxin (LT): LT is structurally and functionally similar to the cholera toxin. It binds to ganglioside GM1 receptors on intestinal epithelial cells, leading to the ADP-ribosylation of the alpha-subunit of a stimulatory G protein (Gsα). This activates adenylate cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride ions and water into the intestinal lumen, causing watery diarrhea.[4]

  • Heat-Stable Toxin (STa): STa binds to and activates guanylate cyclase C (GC-C) on the apical membrane of enterocytes. This leads to an increase in intracellular cyclic GMP (cGMP), which also stimulates CFTR-mediated chloride and water secretion and inhibits the absorption of sodium chloride.[4]

The combined action of these toxins disrupts the normal absorptive and secretory processes of the intestine, resulting in profuse watery diarrhea, dehydration, and electrolyte imbalance.[5]

ETEC_Pathogenesis cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) ETEC Enterotoxigenic E. coli (ETEC) GM1 GM1 Receptor ETEC->GM1 LT Toxin GCC Guanylate Cyclase C (GC-C) ETEC->GCC STa Toxin AC Adenylate Cyclase GM1->AC Activates cGMP cGMP GCC->cGMP Converts GTP to cAMP cAMP AC->cAMP Converts ATP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates PKG->CFTR Phosphorylates & Activates Secretion Cl- and H2O Secretion CFTR->Secretion Leads to

Caption: Signaling pathway of ETEC enterotoxins in intestinal epithelial cells.

Animal Models for ETEC Colibacillosis Research

The choice of an appropriate animal model is critical for the evaluation of therapeutic agents against ETEC. Pigs and mice are the most commonly used species.[8]

1. Porcine Models: Pigs are a natural host for many ETEC strains that are pathogenic to them, making them a highly relevant model.[9] Weaned piglets are particularly susceptible to post-weaning diarrhea caused by ETEC.[10]

  • Advantages:

    • High physiological and immunological relevance to ETEC infections in livestock.

    • Susceptible to a wide range of ETEC strains expressing different fimbrial adhesins (e.g., F4, F18).[5][6]

    • Development of clinical signs (diarrhea, dehydration) that closely mimic the natural disease.[9]

  • Disadvantages:

    • Higher cost and greater housing requirements compared to rodent models.

    • Genetic variability in susceptibility to certain ETEC strains.

2. Murine Models: While mice are not natural hosts for most ETEC strains that affect humans and livestock, certain models have been developed and are useful for initial screening of therapeutics.[11]

  • Advantages:

    • Lower cost, easier to handle, and smaller housing requirements.

    • Availability of a wide range of genetically defined strains.

    • Suitable for high-throughput screening of compounds.

  • Disadvantages:

    • Often require specific ETEC strains (e.g., those expressing F41 pili) or genetic modification of the host to establish infection.[11]

    • May not fully recapitulate the complex pathogenesis seen in natural hosts.

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific animal model, ETEC strain, and therapeutic agent being investigated.

Experimental_Workflow cluster_setup Experiment Setup cluster_challenge ETEC Challenge cluster_treatment Therapeutic Intervention cluster_monitoring Monitoring and Data Collection cluster_analysis Analysis Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Baseline Baseline Data Collection (Weight, Fecal Score) Randomization->Baseline Challenge Oral Inoculation with ETEC Baseline->Challenge Treatment Administration of Test Compound (e.g., this compound) or Vehicle Challenge->Treatment Post-challenge Monitoring Daily Monitoring (Clinical Signs, Weight) Treatment->Monitoring Sampling Sample Collection (Feces, Blood, Tissues) Monitoring->Sampling Analysis Data Analysis and Interpretation Sampling->Analysis

Caption: General experimental workflow for evaluating a therapeutic agent in an ETEC challenge model.
Protocol 1: ETEC Challenge in a Weaned Piglet Model

  • Animal Selection and Acclimatization:

    • Use recently weaned piglets (e.g., 3-4 weeks of age) from a herd with known susceptibility to the chosen ETEC fimbrial type.

    • Acclimatize animals to individual or small group housing for at least 5-7 days prior to the experiment.

    • Provide ad libitum access to water and a standard starter diet.

  • ETEC Inoculum Preparation:

    • Culture a well-characterized ETEC strain (e.g., F4+ or F18+) in a suitable broth (e.g., Luria-Bertani) overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation and resuspend in a buffered solution (e.g., phosphate-buffered saline with 1.2% sodium bicarbonate to neutralize stomach acid).

    • Adjust the concentration to the desired challenge dose (e.g., 10^9 to 10^10 colony-forming units (CFU)/mL).

  • Experimental Groups:

    • Group 1: Negative Control (no challenge, vehicle treatment).

    • Group 2: Positive Control (ETEC challenge, vehicle treatment).

    • Group 3: Treatment Group (ETEC challenge, this compound at dose X).

    • Additional groups for dose-response assessment can be included.

  • Challenge and Treatment:

    • Withhold feed for 4-6 hours prior to challenge.

    • Administer the ETEC inoculum orally via gavage.

    • Administer the test compound (e.g., this compound) or vehicle at predetermined time points (e.g., starting 2 hours post-challenge and continuing for a specified duration). The route of administration (e.g., oral, parenteral) will depend on the properties of the compound.

  • Data Collection:

    • Clinical Signs: Score fecal consistency at least twice daily using a scale (e.g., 0 = normal, 1 = soft, 2 = moderate diarrhea, 3 = severe watery diarrhea).

    • Body Weight: Measure body weight daily to assess the impact on growth performance.

    • Fecal Shedding: Collect fecal samples daily to quantify ETEC shedding by selective plating and CFU enumeration.

    • Necropsy and Tissue Sampling: At the end of the study, euthanize the animals and collect intestinal tissue samples for histopathological analysis and quantification of bacterial colonization. Collect intestinal content to measure fluid accumulation.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Effect of Test Compound on Clinical Scores and Body Weight in an ETEC-Challenged Piglet Model

Treatment GroupAverage Daily Fecal Score (Days 1-5 post-challenge)Average Daily Gain ( g/day )
Negative Control0.2 ± 0.1250 ± 25
Positive Control (ETEC + Vehicle)2.5 ± 0.4-50 ± 15
This compound (Low Dose)1.8 ± 0.350 ± 20
This compound (High Dose)1.1 ± 0.2 150 ± 22
Data are presented as mean ± standard error of the mean.
p < 0.05, **p < 0.01 compared to the Positive Control group.

Table 2: Effect of Test Compound on Fecal ETEC Shedding (log10 CFU/g feces)

Treatment GroupDay 1 Post-challengeDay 3 Post-challengeDay 5 Post-challenge
Positive Control (ETEC + Vehicle)8.5 ± 0.57.2 ± 0.65.1 ± 0.4
This compound (Low Dose)7.9 ± 0.46.1 ± 0.54.0 ± 0.3
This compound (High Dose)7.2 ± 0.35.0 ± 0.3 < 3.0
Data are presented as mean ± standard error of the mean.
*p < 0.05, **p < 0.01 compared to the Positive Control group.

Conclusion

The evaluation of new therapeutic agents for enterotoxigenic colibacillosis requires a systematic approach using well-defined animal models and standardized protocols. The methodologies outlined in these application notes provide a robust framework for assessing the in vivo efficacy of compounds like this compound. Careful selection of the animal model, ETEC challenge strain, and relevant outcome measures is essential for generating reliable and translatable data to support the development of novel treatments for this important disease.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing using the Agar Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Agar Dilution Method for L-640876 Susceptibility Testing

For: Researchers, scientists, and drug development professionals.

Introduction

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized inoculum of the test microorganism is applied.[2][3] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism under defined conditions.[2] This document provides a detailed protocol for performing agar dilution susceptibility testing for the investigational compound this compound.

Data Presentation

The following tables should be used to record and present the quantitative data obtained from the agar dilution experiments.

Table 1: MIC of this compound against Quality Control (QC) Strains

Quality Control StrainATCC NumberThis compound MIC (µg/mL)Expected MIC Range (µg/mL)
Escherichia coli25922[Insert Expected Range]
Staphylococcus aureus29213[Insert Expected Range]
Pseudomonas aeruginosa27853[Insert Expected Range]
Enterococcus faecalis29212[Insert Expected Range]
Streptococcus pneumoniae49619[Insert Expected Range]

Table 2: MIC Distribution of this compound against a Panel of Test Isolates

OrganismIsolate IDThis compound MIC (µg/mL)
[e.g., Staphylococcus aureus][e.g., SA-001]
[e.g., Staphylococcus aureus][e.g., SA-002]
[e.g., Escherichia coli][e.g., EC-001]
[e.g., Escherichia coli][e.g., EC-002]
[Continue for all tested isolates]

Table 3: Summary of this compound Activity (MIC50 and MIC90)

Organism (Number of Isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
[e.g., Staphylococcus aureus (n=50)]
[e.g., Escherichia coli (n=50)]
[e.g., Pseudomonas aeruginosa (n=50)]

MIC50: The concentration of this compound at which 50% of the isolates are inhibited. MIC90: The concentration of this compound at which 90% of the isolates are inhibited.

Experimental Protocols

This section provides a detailed methodology for performing the agar dilution susceptibility test for this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6][7]

Materials
  • This compound powder

  • Appropriate solvent for this compound (e.g., water, DMSO)

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile saline (0.85% NaCl) or Tryptic Soy Broth (TSB)

  • McFarland turbidity standards (0.5 standard is crucial)

  • Inoculum replicating apparatus (optional, but recommended for testing multiple isolates)

  • Sterile swabs, loops, and pipettes

  • Incubator (35°C ± 2°C)

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test bacterial isolates

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The CLSI guidelines should be consulted for recommended solvents for different classes of antimicrobial agents.

  • Ensure the compound is completely dissolved. The stock solution can be filter-sterilized if necessary.

Preparation of Agar Plates with this compound
  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the molten agar to cool to 45-50°C in a water bath. Holding the agar at this temperature is critical to prevent solidification while avoiding degradation of the antimicrobial agent.

  • Prepare a series of two-fold dilutions of the this compound stock solution.

  • Add 1 part of each this compound dilution to 9 parts of the molten agar to achieve the final desired concentrations (e.g., to obtain a final concentration of 128 µg/mL, add 1 mL of a 1280 µg/mL solution to 9 mL of agar).

  • Mix each agar-drug solution thoroughly but gently to avoid air bubbles.

  • Pour the agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the plates to solidify at room temperature.

  • Prepared plates can be stored in sealed plastic bags at 2-8°C for up to one week.

  • A growth control plate containing no this compound should be prepared for each batch of tests.

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or TSB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

Inoculation of Agar Plates
  • Mark the bottom of the agar plates with a grid to identify the location of each isolate.

  • Apply the standardized inoculum to the surface of each agar plate, including the growth control plate.

    • If using an inoculum replicating apparatus, it will deliver a standardized volume (typically 1-2 µL) of each bacterial suspension to the agar surface.

    • If inoculating manually, use a calibrated loop or micropipette to deliver the precise volume of inoculum to create a spot of 5-8 mm in diameter.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation and Interpretation of Results
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in an aerobic atmosphere. Incubation conditions may need to be adjusted for fastidious organisms.

  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculum spot should be disregarded.

  • The growth control plate must show confluent growth for the results to be valid. The QC strains should yield MICs within the established acceptable ranges.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the agar dilution method for this compound susceptibility testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare this compound Stock Solution drug_agar Prepare Serial Dilutions of this compound in Agar stock_sol->drug_agar agar_prep Prepare and Cool Molten Agar agar_prep->drug_agar plate_pour Pour Agar Plates drug_agar->plate_pour inoculation Inoculate Agar Plates with Test Organisms plate_pour->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic data_analysis Data Analysis (MIC50, MIC90) determine_mic->data_analysis Record Data

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disclaimer: As of the last update, no publicly available scientific literature could be found for an antimicrobial agent designated "this compound". The protocols and data tables provided are based on established standards for the agar dilution method and should be adapted as necessary once the specific properties of this compound are known.

References

Application Notes and Protocols for Studying β-Lactamase Producing Bacteria with Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing clavulanic acid, a potent β-lactamase inhibitor, for the study of β-lactamase-producing bacteria. This document includes detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of key concepts and workflows. While the initial inquiry specified "L-640876," no public data exists for a compound with that identifier. Therefore, we have substituted clavulanic acid, a well-characterized and widely used β-lactamase inhibitor, to provide a relevant and practical resource.

Introduction to Clavulanic Acid

Clavulanic acid is a β-lactamase inhibitor isolated from Streptomyces clavuligerus.[1] By itself, it possesses weak antibacterial activity.[2] However, when combined with β-lactam antibiotics such as amoxicillin or ticarcillin, it effectively neutralizes the activity of many β-lactamase enzymes produced by resistant bacteria.[3][4] This action restores the efficacy of the partner antibiotic against a broader spectrum of pathogens.[4]

The primary mechanism of clavulanic acid involves the irreversible inhibition of β-lactamase enzymes.[5] It acts as a "suicide inhibitor" by covalently binding to a serine residue in the active site of the enzyme.[5] This binding leads to a restructuring of the clavulanic acid molecule, which then forms a highly reactive species that permanently inactivates the enzyme.[5]

Quantitative Data: Inhibitory Activity of Clavulanic Acid

The efficacy of clavulanic acid as a β-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. The IC50 values for clavulanic acid vary depending on the specific type of β-lactamase.

β-Lactamase ClassEnzyme VariantIC50 of Clavulanic Acid (µM)Reference
Class A TEM-10.008 - 0.13[5]
SHV-1Varies[6]
CTX-M-15Varies
Class C P99>100[7]
AmpC>100[7]
Class D OXA-1Varies[5]
OXA-2Varies[7]
OXA-486[8]
OXA-1636[8]
OXA-4056[8]

Experimental Protocols

β-Lactamase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of clavulanic acid against a purified β-lactamase or a crude bacterial extract using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase or bacterial lysate

  • Clavulanic acid

  • Nitrocefin solution (0.5 - 1.0 mg/mL in DMSO, then diluted in buffer)[9]

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of clavulanic acid in a suitable solvent (e.g., DMSO or water).

    • Prepare a working solution of nitrocefin in Assay Buffer. The final concentration should result in a yellow color.[9]

    • Prepare a solution of the β-lactamase enzyme in Assay Buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over a reasonable time course.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of a serial dilution of clavulanic acid to the sample wells.[10]

    • Add 20 µL of Assay Buffer to the enzyme control wells.[10]

    • Add 20 µL of the appropriate solvent to the solvent control wells.

  • Enzyme Addition and Incubation:

    • Prepare a β-lactamase enzyme solution. For each well, mix 2 µL of the enzyme with 48 µL of Assay Buffer.[10]

    • Add 50 µL of the diluted enzyme solution to each well containing the inhibitor, enzyme control, and solvent control.

    • Incubate the plate for 10 minutes at 25°C.[10]

  • Substrate Addition and Measurement:

    • Prepare a nitrocefin substrate solution. For each well, mix 1 µL of nitrocefin stock with 29 µL of Assay Buffer.[10]

    • Add 30 µL of the nitrocefin substrate solution to each well.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every 2-3 minutes.[1][10]

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of clavulanic acid.

    • Plot the percentage of enzyme inhibition against the logarithm of the clavulanic acid concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Antimicrobial Susceptibility Testing (AST) of Amoxicillin-Clavulanic Acid

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for disk diffusion testing to determine the susceptibility of a bacterial isolate to amoxicillin-clavulanic acid.[2][3]

Materials:

  • Bacterial isolate for testing

  • Mueller-Hinton agar (MHA) plates

  • Amoxicillin-clavulanic acid (20/10 µg) disks

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a suitable broth (e.g., Tryptic Soy Broth) and adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Aseptically apply an amoxicillin-clavulanic acid disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.[11]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided by the current CLSI guidelines.[12]

Synergy Testing: Combination Disk Diffusion Test

This method is used to phenotypically confirm the production of Extended-Spectrum β-Lactamases (ESBLs) by observing the synergistic effect between a β-lactam antibiotic and clavulanic acid.

Materials:

  • Bacterial isolate for testing

  • Mueller-Hinton agar (MHA) plates

  • Amoxicillin-clavulanic acid (20/10 µg) disk

  • Cefotaxime (30 µg) and/or Ceftazidime (30 µg) disks

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Follow steps 1 and 2 of the Antimicrobial Susceptibility Testing protocol.

  • Disk Placement:

    • Place a disk of amoxicillin-clavulanic acid in the center of the inoculated MHA plate.[13]

    • Place a cefotaxime disk and a ceftazidime disk on either side of the amoxicillin-clavulanic acid disk, with a center-to-center distance of 20-30 mm.[13][14]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-24 hours.[13]

  • Result Interpretation:

    • A positive result for ESBL production is indicated by an enhancement of the zone of inhibition of the cephalosporin disk on the side adjacent to the amoxicillin-clavulanic acid disk, often creating a "keyhole" or "champagne cork" appearance.[11] An increase in the zone diameter of ≥ 5 mm for the cephalosporin in combination with clavulanic acid compared to the cephalosporin alone is considered a positive test.[2][15]

Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a quantitative method to determine the synergistic, additive, indifferent, or antagonistic effect of combining clavulanic acid with a β-lactam antibiotic.

Materials:

  • Bacterial isolate for testing

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Amoxicillin and clavulanic acid stock solutions

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35 ± 2°C)

  • Microplate reader

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of amoxicillin along the x-axis and serial twofold dilutions of clavulanic acid along the y-axis in CAMHB.[16] The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB with a final concentration of approximately 5 x 10^5 CFU/mL.[11][17]

  • Plate Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing the drug dilutions.[11] The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[11]

  • Data Analysis:

    • After incubation, determine the minimum inhibitory concentration (MIC) of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4[17]

Visualizations

Mechanism_of_Action cluster_bacteria β-Lactamase Producing Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Cell_Wall_Synthesis Inhibition Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic Inactive_Enzyme Inactive β-Lactamase Beta_Lactamase->Inactive_Enzyme Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Irreversible Inhibition

Caption: Mechanism of action of clavulanic acid.

Synergy_Test_Workflow cluster_prep Preparation cluster_disk Disk Placement cluster_incubation Incubation & Observation cluster_interpretation Interpretation Inoculum Prepare Bacterial Inoculum (0.5 McFarland) MHA_Plate Inoculate Mueller-Hinton Agar Plate Inoculum->MHA_Plate Place_Disks Place Antibiotic Disks (Cephalosporin & Amoxicillin/Clavulanate) MHA_Plate->Place_Disks Incubate Incubate at 35°C for 16-24 hours Place_Disks->Incubate Observe Observe Zones of Inhibition Incubate->Observe Keyhole Keyhole Formation / Zone Enhancement (≥5mm) Observe->Keyhole Synergy No_Synergy No Zone Enhancement Observe->No_Synergy No Synergy

Caption: Workflow for the combination disk synergy test.

Checkerboard_Assay_Logic cluster_results Interpretation of FIC Index Setup Checkerboard Setup Serial dilutions of Amoxicillin (Drug A) and Clavulanic Acid (Drug B) in a 96-well plate. Inoculate with bacteria. Incubation Incubation Incubate at 35°C for 16-20 hours. Setup->Incubation Measurement Measurement Determine the MIC of each drug alone and in combination. Incubation->Measurement Calculation FIC Index Calculation FIC = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Measurement->Calculation Synergy ≤ 0.5 Synergy Calculation->Synergy Additive > 0.5 to ≤ 4 Additive/Indifference Calculation->Additive Antagonism > 4 Antagonism Calculation->Antagonism

Caption: Logical flow of a checkerboard synergy assay.

References

Troubleshooting & Optimization

Troubleshooting L-640876 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the beta-lactam antibiotic, L-640876.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetic beta-lactam antibiotic. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, which is characteristic of beta-lactam antibiotics. This leads to bacterial cell lysis and death.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C. The compound should be kept dry and in the dark. This compound is soluble in DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, this compound should be dissolved in high-purity DMSO. It is advisable to prepare concentrated stock solutions to minimize the amount of DMSO in the final experimental medium, as DMSO can have its own biological effects.

Troubleshooting Experimental Variability

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values between experiments.

Q: We are observing significant variability in the MIC of this compound against our bacterial strain across different experimental runs. What could be the cause?

A: Inconsistent MIC values are a common source of experimental variability. Several factors could be contributing to this issue. Here is a troubleshooting guide to help you identify the potential source of the problem.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inaccurate Bacterial Inoculum Ensure the bacterial inoculum is standardized to the correct density (e.g., using a spectrophotometer to measure optical density at 600 nm) for each experiment.
Variations in Media Composition Use the same batch of growth media for all related experiments. If preparing your own media, ensure all components are accurately measured and the final pH is consistent.
Instability of this compound Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Incubation Conditions Ensure the incubator temperature, humidity, and CO2 levels (if applicable) are stable and consistent between experiments.
Contamination Regularly check for contamination in your bacterial cultures and media.
Issue 2: Reduced or no activity of this compound in in vitro assays.

Q: Our latest batch of this compound is showing significantly lower activity compared to previous experiments. What should we check?

A: A sudden loss of activity can be alarming. This troubleshooting workflow will guide you through the most likely causes.

Troubleshooting Workflow for Loss of Activity:

A Start: Reduced/No Activity Observed B Verify Stock Solution Integrity A->B C Prepare Fresh Stock Solution B->C Suspected Degradation E Check Storage Conditions B->E Stock OK D Test New Stock in a Control Experiment C->D K Problem Resolved D->K Activity Restored L Problem Persists D->L No Improvement F Review Storage Logs (Temperature, Light Exposure) E->F Improper Storage H Assess Assay Components E->H Storage OK G Order a New Batch of this compound F->G I Check Media, Buffers, and Reagents H->I Reagent Issue J Validate Bacterial Strain Viability and Identity H->J Bacterial Issue H->K All Components Validated I->L J->L

Caption: Troubleshooting workflow for loss of this compound activity.

Issue 3: Off-target effects or unexpected cellular responses.

Q: We are observing cellular effects that are not consistent with the known mechanism of action of beta-lactam antibiotics. How can we investigate this?

A: Off-target effects can occur with any compound and may be concentration-dependent. Here’s how you can approach this issue.

Investigating Potential Off-Target Effects:

  • Concentration-Response Analysis: Perform a detailed concentration-response curve. Off-target effects may only appear at higher concentrations. Determine if the unexpected effects occur at concentrations above the established MIC for your target bacteria.

  • Control Experiments: Include appropriate controls in your experiments. This includes vehicle controls (DMSO without this compound) and controls with other beta-lactam antibiotics to see if the effect is specific to this compound.

  • Signaling Pathway Analysis: Beta-lactam antibiotics are not typically known to directly interact with mammalian signaling pathways. However, cellular stress resulting from bacterial infection or the antibiotic's effect on the microbiome in in vivo models could indirectly activate signaling pathways. Consider investigating common stress-response pathways.

Signaling Pathway Potentially Activated by Cellular Stress:

cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response Bacterial Lysis Bacterial Lysis Receptor Activation Receptor Activation Bacterial Lysis->Receptor Activation Inflammatory Response Inflammatory Response Inflammatory Response->Receptor Activation Kinase Cascade Kinase Cascade Receptor Activation->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Gene Expression Changes Gene Expression Changes Transcription Factor Activation->Gene Expression Changes Cytokine Production Cytokine Production Gene Expression Changes->Cytokine Production

Caption: Potential indirect activation of a signaling pathway due to cellular stress.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into the growth medium.

    • Incubate the culture at the appropriate temperature with shaking until it reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with sterile medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Growth medium

  • Sterile culture tubes

  • Incubator with shaking

  • Agar plates for colony counting

Methodology:

  • Prepare Cultures:

    • Prepare a bacterial suspension as described in the MIC protocol.

    • Set up several culture tubes, each containing the bacterial suspension and a specific concentration of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes at the appropriate temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot and plate them onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFUs).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.

Optimizing L-640876 dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of L-640,876 in in vitro studies. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is L-640,876 and what is its primary mechanism of action?

A1: L-640,876 is a semi-synthetic, second-generation cephalosporin antibiotic. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.

Q2: What is the recommended solvent and storage condition for L-640,876?

A2: L-640,876 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q3: What is the general effective concentration range for L-640,876 in in vitro studies?

A3: The effective concentration of L-640,876, expressed as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species and strain. Generally, it is potent against many Gram-negative bacteria and some Gram-positive bacteria. For specific MIC values against a range of common pathogens, please refer to the Data Presentation section below.

Q4: Are there any known factors that can significantly influence the in vitro activity of L-640,876?

A4: Yes, the in vitro activity of L-640,876 can be influenced by the composition of the culture medium and the size of the bacterial inoculum.[1] High concentrations of salts in the medium can affect its potency. Furthermore, a high inoculum of bacteria that produce β-lactamases can lead to enzymatic degradation of L-640,876, potentially resulting in higher MIC values.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of L-640,876 Against Various Bacterial Strains

Bacterial SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliMultiple Clinical Isolates0.52.0
Klebsiella pneumoniaeMultiple Clinical Isolates1.08.0
Enterobacter aerogenesMultiple Clinical Isolates0.54.0
Enterobacter cloacaeMultiple Clinical Isolates2.016.0
Serratia marcescensMultiple Clinical Isolates4.032.0
Proteus mirabilisMultiple Clinical Isolates0.251.0
Proteus vulgarisMultiple Clinical Isolates0.52.0
Morganella morganiiMultiple Clinical Isolates0.251.0
Providencia stuartiiMultiple Clinical Isolates1.08.0
Haemophilus influenzaeMultiple Clinical Isolates0.120.5
Staphylococcus aureusMultiple Clinical Isolates8.0>64.0
Streptococcus pyogenesMultiple Clinical Isolates4.016.0
Streptococcus pneumoniaeMultiple Clinical Isolates8.032.0

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data is compiled from in vitro studies.

Table 2: Solubility and Stability of L-640,876

ParameterValueNotes
Solubility Soluble in DMSOPrepare stock solutions in DMSO. Further dilutions can be made in aqueous media, but observe for precipitation.
Stability (Solid) Stable for >2 years at -20°CStore desiccated and protected from light.
Stability (in DMSO) Stable for several weeks at -20°CAvoid repeated freeze-thaw cycles.
Stability (in Culture Media) Susceptible to degradation by β-lactamasesStability can be reduced in the presence of β-lactamase-producing bacteria.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of L-640,876 Stock Solution:

    • Dissolve L-640,876 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • Perform serial two-fold dilutions of the L-640,876 stock solution in a 96-well microtiter plate containing MHB to achieve the desired final concentration range.

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of L-640,876 that completely inhibits visible growth of the bacteria.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Higher than expected MIC values 1. Inoculum too dense: A higher bacterial load can lead to faster degradation of the antibiotic. 2. β-lactamase production: The bacterial strain may produce β-lactamases that inactivate L-640,876. 3. Instability in media: The compound may be unstable in the specific culture medium used.[1]1. Ensure the inoculum is standardized to a 0.5 McFarland standard before dilution. 2. Test for β-lactamase production using a nitrocefin-based assay. If positive, consider the use of a β-lactamase inhibitor in combination, if experimentally appropriate. 3. Check the pH and salt concentration of your media. Consider using a different standard medium like Mueller-Hinton Broth for susceptibility testing.
Precipitation of L-640,876 in culture medium 1. Low solubility in aqueous solution: L-640,876 is poorly soluble in water. 2. High final concentration of DMSO: High concentrations of the solvent can be toxic to cells and may affect compound solubility.1. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%). Prepare intermediate dilutions in media to minimize precipitation. 2. Maintain the final DMSO concentration consistent across all tested concentrations and include a vehicle control.
No inhibition of bacterial growth at any concentration 1. Intrinsic resistance: The bacterium may be naturally resistant to cephalosporins. 2. Inactive compound: The L-640,876 may have degraded due to improper storage or handling.1. Verify the identity and expected susceptibility profile of your bacterial strain. 2. Use a fresh vial of L-640,876. Test the compound against a known susceptible control strain.
Inconsistent results between experiments 1. Variability in inoculum preparation. 2. Slight differences in media composition between batches. 3. Inconsistent incubation times or temperatures. 1. Strictly adhere to the protocol for inoculum preparation and standardization. 2. Use the same lot of culture medium for a set of comparative experiments. 3. Ensure precise control over incubation conditions.

Mandatory Visualizations

Bacterial_Cell_Wall_Synthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) L640876 L-640,876 L640876->Crosslinked_PG Inhibits

Caption: Bacterial cell wall synthesis pathway and the inhibitory action of L-640,876.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare Bacterial Culture Inoculate Inoculate Microplate Prep_Culture->Inoculate Prep_Antibiotic Prepare L-640,876 Dilutions Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

L-640876 shelf life and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-640876. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life and long-term storage for this compound?

A1: this compound has a shelf life of over two years if stored properly. For optimal stability, please refer to the storage conditions summarized in the table below.

Data Presentation: Storage and Stability of this compound

Form Storage Duration Temperature Conditions
Solid PowderShort-term (days to weeks)0 - 4°CDry and dark
Long-term (months to years)-20°CDry and dark
Stock Solution (in DMSO)Short-term (days to weeks)0 - 4°C
Long-term (months)-20°C

Table 1: Recommended storage conditions for this compound solid powder and stock solutions.

Q2: How should this compound be handled upon receipt?

A2: this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during transit. Upon receipt, it is recommended to store it under the long-term conditions specified in Table 1.

Q3: What is the mechanism of action of this compound?

A3: this compound is a semi-synthetic cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity in in-vitro antibacterial assays.

Possible Causes and Solutions:

  • Degradation of this compound:

    • pH instability: The β-lactam ring of cephalosporins is susceptible to hydrolysis under acidic or alkaline conditions. Ensure the pH of your growth media is within the optimal stability range for cephalosporins, which is typically around pH 6-7.

    • Improper Storage: Verify that the compound and its stock solutions have been stored according to the recommended conditions (see Table 1). Avoid repeated freeze-thaw cycles of stock solutions.

    • Solution: Prepare fresh stock solutions and ensure the pH of all experimental buffers and media is appropriate.

  • Experimental Conditions:

    • Inoculum Size: The antibacterial activity of this compound can be affected by the size of the bacterial inoculum. High bacterial densities can lead to higher minimum inhibitory concentrations (MICs). Standardize your inoculum preparation to ensure consistency between experiments.

    • Culture Medium Composition: The presence of certain salts, like sodium chloride, in the culture medium can influence the activity of this compound. If you are observing unexpected results, consider the composition of your medium and compare it with standard media used for antimicrobial susceptibility testing, such as Mueller-Hinton broth or agar.

    • Solution: Adhere to standardized protocols for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Problem 2: Precipitation of this compound in aqueous solutions.

Possible Cause and Solution:

  • Low Aqueous Solubility: this compound is soluble in DMSO. When preparing working solutions in aqueous media, ensure that the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect bacterial growth (typically ≤1%). If precipitation occurs, try preparing a more concentrated stock solution in DMSO and using a smaller volume to achieve the desired final concentration in your assay. You may also consider a gentle warming of the solution.

Experimental Protocols

Key Experiment: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at a concentration twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation and Reading:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_drug->serial_dilution add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Preventing L-640876 inactivation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-640876. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the inactivation of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semisynthetic, second-generation cephalosporin, which is a class of β-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the final step of bacterial cell wall biosynthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Q2: What are the main causes of this compound inactivation in experimental settings?

The primary cause of this compound inactivation is the hydrolysis of its core β-lactam ring. This chemical degradation can be triggered by several factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring. The stability of cephalosporins is often optimal in a slightly acidic to neutral pH range (typically pH 4-6).

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV, can cause photodegradation of β-lactam antibiotics.

  • Enzymatic Degradation: The presence of β-lactamase enzymes, which may be produced by contaminating bacteria, will rapidly hydrolyze and inactivate this compound.

Q3: How should this compound be stored to maintain its stability?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:

Storage ConditionDurationTemperatureAdditional Notes
Long-term Months to years-20°CStore in a tightly sealed container, protected from light.
Short-term Days to weeks0-4°CKeep dry and protected from light.
Stock Solutions Varies-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Stability in solution is solvent-dependent.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, use anhydrous DMSO to minimize the introduction of water, which can contribute to hydrolysis.

Q5: Can I use this compound in cell culture experiments with mammalian cells?

Yes, this compound can be used in cell culture, typically as an antibacterial agent to prevent or treat contamination. However, it is important to be aware that some studies have shown that the use of antibiotics in cell culture can lead to off-target effects, such as altered gene expression in mammalian cells.[1] It is recommended to use the lowest effective concentration and to perform control experiments to account for any potential non-specific effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of antibacterial activity in experiments. Hydrolysis of the β-lactam ring. - Prepare fresh solutions of this compound for each experiment.- Ensure the pH of your experimental buffer or medium is within the optimal stability range for cephalosporins (typically pH 4-6).- Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible. For long-term experiments, consider replenishing the this compound at regular intervals.
Photodegradation. - Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup.
Enzymatic degradation by β-lactamases. - If working with bacteria, consider that resistant strains may produce β-lactamases. Confirm the susceptibility of your bacterial strain to this compound.- In cell culture, ensure aseptic technique to prevent bacterial contamination that could introduce β-lactamases.
Repeated freeze-thaw cycles of stock solutions. - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Precipitation of this compound in aqueous solutions. Low aqueous solubility. - this compound is sparingly soluble in water. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Inconsistent results between experiments. Variability in solution preparation. - Use a precise and consistent method for preparing this compound solutions. Always use high-purity, anhydrous DMSO for stock solutions.- Calibrate pipettes and balances regularly to ensure accurate concentrations.
Degradation during storage. - Regularly check the expiration date of the solid compound.- Prepare fresh stock solutions periodically (e.g., every 1-2 months) even when stored at -20°C to ensure potency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, sterile amber vials to protect from light and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: General Antibacterial Susceptibility Testing (Broth Microdilution)

  • Materials:

    • This compound stock solution

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in the growth medium. Adjust the turbidity to a 0.5 McFarland standard.

    • Prepare serial dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

    • Add the bacterial inoculum to each well containing the diluted this compound and to a positive control well (no antibiotic). Include a negative control well with medium only.

    • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that prevents visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Visualizations

Signaling_Pathway cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound in bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Dilutions Serial Dilutions in Bacterial Growth Medium Stock->Dilutions Plate Add Dilutions and Inoculum to 96-well Plate Dilutions->Plate Inoculum Prepare Bacterial Inoculum Inoculum->Plate Incubate Incubate at 37°C (18-24 hours) Plate->Incubate Readout Measure Bacterial Growth (Visual or OD600) Incubate->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

References

Adjusting L-640876 concentration for resistant strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-640876. The information is tailored to address specific issues that may be encountered during in vitro experiments, particularly when dealing with resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a semi-synthetic cephalosporin antibiotic.[1] Its primary application is as an antibacterial agent.

Q2: I am not seeing the expected antibacterial effect at my current concentration. What could be the reason?

Several factors could contribute to a lack of antibacterial effect. Firstly, ensure that the this compound stock solution is properly prepared and stored, as it is soluble in DMSO and should be stored at -20°C for long-term use. Secondly, the bacterial strain you are using may have intrinsic or acquired resistance to beta-lactam antibiotics. It is also important to consider that the composition of the culture medium, specifically the presence of ionized compounds like sodium chloride, can affect the activity of this compound.[1] Finally, a high inoculum size can also lead to higher Minimum Inhibitory Concentrations (MICs).[1]

Q3: How can I determine if my bacterial strain is resistant to this compound?

Resistance is typically determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and comparing it to the MIC of a known sensitive or reference strain. A significant increase in the MIC value for your strain indicates resistance.

Q4: Are there any known off-target effects of this compound on mammalian cells?

Currently, there is no readily available scientific literature detailing the specific off-target effects or signaling pathway interactions of this compound in mammalian cells. Its development and characterization have been focused on its antibacterial properties.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in MIC results between experiments. 1. Inconsistent inoculum preparation.2. Variability in media composition.3. Degradation of this compound stock solution.1. Standardize the inoculum preparation method to ensure a consistent cell density.2. Use the same batch of culture medium for all experiments, or ensure the formulation is identical.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Sudden loss of this compound efficacy in a previously sensitive strain. 1. Contamination of the bacterial culture.2. Spontaneous development of resistance.1. Perform a Gram stain and re-streak the culture to ensure purity.2. Isolate single colonies and re-test their susceptibility to this compound. Consider sequencing relevant genes (e.g., those encoding penicillin-binding proteins or beta-lactamases) to check for mutations.
Precipitation of this compound in the culture medium. 1. Poor solubility in the aqueous medium.2. The concentration of DMSO from the stock solution is too high in the final culture volume.1. Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%.2. After adding the this compound stock solution to the medium, vortex or mix thoroughly before dispensing into the assay plates.

Quantitative Data

The following table summarizes the in vitro antibacterial activity of this compound against a range of bacterial strains as reported in the literature. These values can serve as a baseline for identifying resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli0.2 - >100
Klebsiella pneumoniae0.78 - >100
Enterobacter aerogenes0.78 - >100
Serratia marcescens3.1 - >100
Proteus mirabilis0.39 - 6.2
Proteus vulgaris0.39 - 12.5
Salmonella typhimurium0.39 - 1.6
Shigella sonnei0.2 - 0.78
Staphylococcus aureus25 - >100
Streptococcus pyogenes0.05 - 0.2
Streptococcus pneumoniae0.1 - 0.39
Pseudomonas aeruginosa>100

Data extracted from Celozzi et al., 1983.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the bacterial strain and inoculate it into a suitable broth medium.

    • Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in the appropriate broth medium to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • MIC Assay:

    • Prepare a series of two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum density of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control well (bacteria with no this compound) and a negative control well (broth medium only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Generating this compound-Resistant Bacterial Strains
  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the parental bacterial strain using the protocol described above.

  • Stepwise Selection:

    • Inoculate the parental strain into a broth medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

    • Incubate the culture until it reaches the stationary phase.

    • Transfer an aliquot of this culture to a fresh broth medium containing a higher concentration of this compound (e.g., 1x MIC).

    • Repeat this process, gradually increasing the concentration of this compound in a stepwise manner (e.g., 2x, 4x, 8x MIC, and so on).

    • At each step, plate the culture on agar plates containing the corresponding concentration of this compound to select for resistant colonies.

  • Isolation and Characterization of Resistant Strains:

    • Pick single colonies from the agar plates with the highest tolerated concentration of this compound.

    • Culture these individual colonies and confirm their resistance by re-determining the MIC.

    • A significant increase in the MIC compared to the parental strain confirms the generation of a resistant strain.

    • Cryopreserve the resistant strains for future experiments.

Visualizations

signaling_pathway cluster_cell_wall Bacterial Cell Wall PBP Penicillin-Binding Proteins (PBPs) CellWall_Syn Cell Wall Synthesis PBP->CellWall_Syn Catalyzes L640876 This compound L640876->PBP Inhibition Lysis Cell Lysis CellWall_Syn->Lysis Leads to Resistance Resistance Mechanisms Bla β-lactamase Production Resistance->Bla PBP_mod PBP Modification Resistance->PBP_mod Bla->L640876 Inactivates PBP_mod->L640876 Reduced Affinity

Caption: Hypothetical signaling pathway for this compound action and resistance.

experimental_workflow cluster_setup Initial Setup cluster_selection Stepwise Selection cluster_validation Validation Start Parental Bacterial Strain MIC_det Determine Initial MIC Start->MIC_det Culture_SubMIC Culture in Sub-MIC This compound MIC_det->Culture_SubMIC Increase_Conc Gradually Increase This compound Concentration Culture_SubMIC->Increase_Conc Increase_Conc->Increase_Conc Repeat Plate_Selection Plate on this compound Containing Agar Increase_Conc->Plate_Selection Isolate_Colonies Isolate Single Colonies Plate_Selection->Isolate_Colonies Confirm_MIC Confirm MIC of Isolates Isolate_Colonies->Confirm_MIC Resistant_Strain Resistant Strain (Cryopreserve) Confirm_MIC->Resistant_Strain

Caption: Experimental workflow for generating resistant bacterial strains.

References

L-640876 experimental controls and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the semi-synthetic cephalosporin antibiotic, L-640876.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a semi-synthetic, quaternary heterocyclylamino beta-lactam antibiotic.[1][2] It is a cephalosporin derivative with a unique structure that gives it a broad antibacterial spectrum.[1][3]

What is the mechanism of action of this compound?

Like other beta-lactam antibiotics, this compound inhibits bacterial cell wall synthesis.[4][5] Its primary mode of action is the binding to Penicillin-Binding Protein 2 (PBP-2) in E. coli and Proteus morganii.[6] It also shows some affinity for PBP-3 in E. coli and binds to PBP-1 and PBP-2 in Staphylococcus aureus.[6]

What is the antibacterial spectrum of this compound?

This compound demonstrates broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria.[7] Its activity has been compared to and, in some cases, shown to be superior to other beta-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime.[1]

What are the common research applications of this compound?

This compound is primarily used in research for:

  • In vitro antibacterial susceptibility testing.

  • Studies on the mechanism of action of beta-lactam antibiotics.

  • In vivo studies of enterotoxigenic colibacillosis (scours) in animal models, particularly calves and piglets.[2]

Troubleshooting Guides

In Vitro Antibacterial Susceptibility Testing*
Issue Possible Cause Troubleshooting Steps
Higher than expected Minimum Inhibitory Concentrations (MICs) Inoculum size is too large.[1]Ensure the bacterial suspension is standardized to the recommended McFarland standard (typically 0.5).
Presence of high concentrations of ionized compounds (e.g., NaCl) in the culture medium.[1][6]Use a standardized, low-salt medium for susceptibility testing. If the experimental design requires high salt, be aware of its potential impact on this compound activity and include appropriate controls.
Instability of this compound due to the presence of certain beta-lactamases produced by the test organism.[1]Test for beta-lactamase production by the bacterial strain. Consider using a beta-lactamase inhibitor in your experimental setup as a control.
Inconsistent MIC results between experiments Variation in culture medium composition.[1]Use the same batch of culture medium for all related experiments to ensure consistency.
Different inoculum preparation methods.Standardize the method for preparing the bacterial inoculum (e.g., age of culture, growth phase).
Improper storage of this compound stock solutions.Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
In Vivo Animal Studies for Colibacillosis*
Issue Possible Cause Troubleshooting Steps
Lack of efficacy in treating induced colibacillosis Incorrect dosage or administration route.Review the literature for effective dosage regimens for the specific animal model. Ensure the chosen administration route (e.g., oral, parenteral) is appropriate for the infection model.
The infecting E. coli strain is resistant to this compound.Perform in vitro susceptibility testing on the challenge strain prior to the in vivo experiment to confirm its susceptibility to this compound.
Poor bioavailability of this compound in the animal model.Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target animal species.
High variability in treatment outcomes between animals Inconsistent induction of colibacillosis.[8]Standardize the protocol for inducing enterotoxigenic colibacillosis, including the dose and strain of E. coli used.
Differences in animal health status or gut microbiota.[9]Use animals from a single, reputable source and ensure they are housed under identical conditions. Allow for an acclimatization period before starting the experiment.

Quantitative Data Summary

Table 1: Comparative In Vitro Activity of this compound and Other Beta-Lactam Antibiotics

AntibioticAntibacterial Spectrum HighlightsReference
This compound Superior to mecillinam in potency and breadth of spectrum.[1]
Mecillinam Similar antibacterial spectrum to this compound, but generally less potent.[1]
Cefoxitin Used as a comparator for in vitro activity.[1]
Cefotaxime Used as a comparator for in vitro activity.[1]

Table 2: Penicillin-Binding Protein (PBP) Affinity of this compound

OrganismPBP Target(s)NotesReference
Escherichia coli PBP-2 (primary), PBP-3 (some binding)Similar to mecillinam's binding to PBP-2.[6]
Proteus morganii PBP-2Similar to mecillinam's binding profile.[6]
Staphylococcus aureus PBP-1 and PBP-2More rapid binding compared to mecillinam, which primarily binds to PBP-3.[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 10 mg/mL. Further dilute to a working stock of 1280 µg/mL in the appropriate broth medium.

  • Prepare Microtiter Plate: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate. Add 50 µL of the 1280 µg/mL this compound working stock to the first well of each row to be tested.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a concentration gradient of this compound.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
  • Bacterial Membrane Preparation: Grow the test bacteria to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer. Lyse the cells using a French press or sonication. Centrifuge to pellet the cell debris and then ultracentrifuge the supernatant to pellet the cell membranes. Resuspend the membrane fraction in a storage buffer.

  • Bocillin FL Labeling: Bocillin FL is a fluorescently labeled penicillin that binds to PBPs. In a series of microcentrifuge tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of this compound for a set period at a specific temperature (e.g., 30 minutes at 30°C).

  • Competition: Add a constant, sub-saturating concentration of Bocillin FL to each tube and incubate for a further 10 minutes.

  • Stop Reaction and SDS-PAGE: Stop the binding reaction by adding an equal volume of 2x SDS-PAGE sample buffer. Boil the samples for 5 minutes.

  • Gel Electrophoresis and Imaging: Separate the proteins on an SDS-polyacrylamide gel. Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.

  • Analysis: The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of this compound increases, indicating competition for binding. The concentration of this compound that results in a 50% reduction in fluorescent signal for a specific PBP is the IC50 value.

Visualizations

L640876_Mechanism_of_Action cluster_bacterium Bacterial Cell L640876 L640876 PBP2 Penicillin-Binding Protein 2 (PBP-2) L640876->PBP2 Binds to CellWall Cell Wall Synthesis PBP2->CellWall Inhibits CellLysis Cell Lysis CellWall->CellLysis Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

MIC_Troubleshooting_Workflow Start Start HighMIC Higher than expected MIC? Start->HighMIC CheckInoculum Standardize Inoculum Size HighMIC->CheckInoculum Yes ConsistentResults Consistent Results? HighMIC->ConsistentResults No CheckMedium Verify Medium Composition (low salt) CheckInoculum->CheckMedium TestBetaLactamase Test for Beta-Lactamase CheckMedium->TestBetaLactamase TestBetaLactamase->ConsistentResults StandardizeProtocol Standardize Medium Batch and Inoculum Prep ConsistentResults->StandardizeProtocol No End End ConsistentResults->End Yes CheckStorage Verify this compound Storage StandardizeProtocol->CheckStorage CheckStorage->End

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Impact of pH on L-640876 activity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of L-640876, a semi-synthetic cephalosporin antibiotic. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

Q2: How does pH affect the chemical stability of this compound?

The primary mechanism of degradation for cephalosporins in aqueous solutions is the hydrolysis of the β-lactam ring. This process is significantly influenced by pH. Both acidic and basic conditions can catalyze the cleavage of the β-lactam bond.[4] In strongly acidic or alkaline solutions, the hydrolysis is a direct acid or base-catalyzed reaction.[5] For some cephalosporins, intramolecular catalysis can also occur, where a side-chain group participates in the degradation of the β-lactam ring.[4]

Q3: What is the expected impact of pH on the biological activity of this compound?

The biological activity of β-lactam antibiotics like this compound is dependent on the integrity of the β-lactam ring. Degradation of this ring will result in a loss of antimicrobial activity. Therefore, the pH at which the compound is most stable is generally the pH at which its biological activity is best preserved. It is crucial to maintain the pH of experimental solutions within the optimal stability range to ensure accurate and reproducible results in activity assays.

Q4: Are there any buffer systems that should be avoided when working with this compound?

Yes, certain buffer components can catalyze the degradation of cephalosporins. For instance, phosphate and carbonate buffers have been shown to increase the degradation rates of some cephalosporins.[3][5] When preparing solutions of this compound, it is advisable to use buffers that are known to be non-catalytic for β-lactam antibiotics, such as acetate buffer, which has been shown to decrease degradation rates for cefotaxime.[5] It is recommended to empirically test the stability of this compound in the chosen buffer system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in antimicrobial assays. Degradation of this compound due to suboptimal pH of the assay medium.Verify and adjust the pH of the medium to be within the optimal stability range for cephalosporins (typically pH 4-6). Use a non-catalytic buffer system. Prepare fresh solutions of this compound for each experiment.
Precipitation of this compound in solution. The pH of the solution may be at or near the isoelectric point of the compound, leading to reduced solubility.Adjust the pH of the solution away from the isoelectric point. The exact isoelectric point of this compound is not published, so empirical testing of solubility at different pH values may be necessary.
Rapid loss of activity in stock solutions. Inappropriate storage conditions (pH, temperature).Store stock solutions at a low temperature (e.g., -20°C or -80°C) and at a pH that ensures maximum stability (ideally pH 4-6). Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining the pH-Stability Profile of this compound

This protocol outlines a general method to determine the stability of this compound at different pH values.

1. Materials:

  • This compound
  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, acetate, phosphate, borate). Ensure the buffer components do not interfere with the analytical method.
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
  • Incubator or water bath.

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
  • Prepare a series of working solutions by diluting the stock solution into the different pH buffers.
  • Immediately after preparation (t=0), analyze an aliquot of each working solution by HPLC to determine the initial concentration of this compound.
  • Incubate the remaining working solutions at a constant temperature (e.g., 37°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.
  • Quantify the peak area of this compound at each time point and calculate the percentage of remaining compound relative to the initial concentration.
  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics. The pH at which the degradation rate is the lowest is the pH of maximum stability.

Protocol for Assessing the Antimicrobial Activity of this compound at Different pH Values

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) of this compound at various pH levels.

1. Materials:

  • This compound
  • Bacterial strain of interest
  • Microbial growth medium (e.g., Mueller-Hinton Broth) adjusted to different pH values.
  • Sterile 96-well microplates
  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare a stock solution of this compound.
  • Adjust the pH of the microbial growth medium to the desired values (e.g., 5.5, 7.0, 8.0) using sterile acids or bases.
  • Perform a serial dilution of the this compound stock solution in the pH-adjusted media in the 96-well plates.
  • Inoculate each well with a standardized suspension of the test bacterium.
  • Include positive (bacteria, no antibiotic) and negative (medium only) controls for each pH.
  • Incubate the plates at the appropriate temperature and for the required duration for the specific bacterial strain.
  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that inhibits visible growth.

Data Summary

As specific quantitative data for the pH-dependent stability and activity of this compound is not publicly available, the following tables provide a generalized summary based on the known behavior of other cephalosporins.

Table 1: General pH Stability of Cephalosporins

pH RangeGeneral StabilityComments
< 4DecreasedAcid-catalyzed hydrolysis of the β-lactam ring.
4 - 6OptimalRegion of maximum stability for many cephalosporins.
> 6DecreasedBase-catalyzed hydrolysis of the β-lactam ring becomes significant.

Table 2: Influence of Buffers on Cephalosporin Stability

Buffer TypeGeneral Effect on StabilityExample
AcetateMay decrease degradation rateCefotaxime
PhosphateMay catalyze degradationCefazolin
CarbonateMay catalyze degradationCefotaxime
BorateMay catalyze degradationCefotaxime

Visualizations

degradation_pathway cluster_stable Optimal pH (4-6) cluster_acid Acidic pH (<4) cluster_alkaline Alkaline pH (>6) L640876_stable This compound (Intact β-lactam ring) Active Degraded_Acid Degradation Products (Opened β-lactam ring) Inactive L640876_stable->Degraded_Acid H⁺ catalysis Degraded_Alkaline Degradation Products (Opened β-lactam ring) Inactive L640876_stable->Degraded_Alkaline OH⁻ catalysis

Caption: pH-dependent degradation of this compound.

experimental_workflow start Prepare this compound solutions in buffers of varying pH incubate Incubate at constant temperature start->incubate mic Perform MIC assay at different pH start->mic hplc Analyze by HPLC at various time points incubate->hplc kinetics Determine degradation kinetics hplc->kinetics end Characterize pH profile kinetics->end activity Determine pH effect on activity mic->activity activity->end

Caption: Workflow for pH impact analysis.

References

Troubleshooting unexpected results with L-640876

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-640876. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α isoform of PI3K, leading to downstream inhibition of Akt and mTOR, key regulators of cell proliferation, survival, and metabolism.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically <0.1%).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Cell Proliferation

Question: I am not observing the expected decrease in cell proliferation after treating my cells with this compound. What could be the cause?

Possible Causes and Solutions:

  • Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Insensitivity: The targeted PI3K/Akt/mTOR pathway may not be the primary driver of proliferation in your chosen cell line. Consider using a positive control cell line known to be sensitive to PI3K inhibition.

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.

  • Experimental Seeding Density: High cell seeding density can sometimes mask the anti-proliferative effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.

Issue 2: High Cellular Toxicity or Off-Target Effects

Question: I am observing significant cell death or unexpected phenotypic changes at concentrations where I expect to see specific pathway inhibition. How can I troubleshoot this?

Possible Causes and Solutions:

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible (ideally below 0.1%).

  • Off-Target Effects: At very high concentrations, this compound may exhibit off-target effects. It is important to use the lowest effective concentration determined from your dose-response studies.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the PI3K pathway, which can lead to apoptosis. Consider performing a viability assay (e.g., Annexin V staining) to distinguish between cytotoxicity and apoptosis.

Experimental Protocols & Data

Dose-Response Experiment for Cell Proliferation

This protocol outlines a typical MTT assay to determine the IC50 value of this compound in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in a culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Sample Data: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer150
A549Lung Cancer320
U87 MGGlioblastoma85
PC-3Prostate Cancer210

Visualizations

Signaling Pathway of this compound Inhibition

L640876_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates L640876 This compound L640876->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent or No Inhibitory Effect CheckDosage Verify this compound Concentration Start->CheckDosage DoseResponse Perform Dose-Response Experiment (IC50) CheckDosage->DoseResponse If uncertain CheckCellLine Confirm Cell Line Sensitivity CheckDosage->CheckCellLine If correct DoseResponse->CheckCellLine PositiveControl Use Positive Control Cell Line CheckCellLine->PositiveControl If insensitive CheckCompound Assess Compound Integrity CheckCellLine->CheckCompound If sensitive PositiveControl->CheckCompound FreshStock Prepare Fresh Stock Solution CheckCompound->FreshStock If degraded OptimizeSeeding Optimize Cell Seeding Density CheckCompound->OptimizeSeeding If stable FreshStock->OptimizeSeeding Result Consistent Inhibition OptimizeSeeding->Result

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of L-640,876 and Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antibacterial profiles of the investigational β-lactam antibiotic L-640,876 and the established third-generation cephalosporin ceftazidime is hampered by the limited availability of public data on L-640,876. While extensive information exists for ceftazidime, data for L-640,876 is scarce, preventing a direct, quantitative comparison of their antibacterial efficacy.

This guide provides a detailed overview of the known antibacterial activity of both compounds, drawing from available scientific literature. While a side-by-side comparison of Minimum Inhibitory Concentration (MIC) values is not possible due to the lack of data for L-640,876, this document summarizes the antibacterial spectrum and mechanism of action for each, supported by experimental data for ceftazidime.

Introduction to the Compounds

L-640,876 is a novel, semisynthetic cephalosporin. Based on available abstracts of scientific studies, its antibacterial spectrum and in vitro properties show similarities to mecillinam, another β-lactam antibiotic. The activity of L-640,876 appears to be influenced by the composition of the culture medium and the size of the bacterial inoculum used in testing. This suggests that its efficacy may be sensitive to the specific conditions of an infection.

Ceftazidime is a widely used, broad-spectrum, third-generation cephalosporin antibiotic. It is known for its potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2][3][4] Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

Mechanism of Action

Both L-640,876 and ceftazidime belong to the β-lactam class of antibiotics and share a common mechanism of action: the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.

L-640,876 , as a cephalosporin, is presumed to target penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan assembly. Disruption of this process leads to a weakened cell wall and ultimately, bacterial cell death.

Ceftazidime specifically targets and inactivates PBPs. This binding prevents the cross-linking of peptidoglycan chains, thereby inhibiting cell wall synthesis and leading to bacterial lysis.[1][2][3][4]

cluster_b_lactam β-Lactam Antibiotic (L-640,876 / Ceftazidime) cluster_bacteria Bacterial Cell b_lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) b_lactam->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakening leads to

Diagram 1: Mechanism of Action of β-Lactam Antibiotics.

Antibacterial Spectrum and Activity

A direct comparison of the antibacterial spectrum and potency of L-640,876 and ceftazidime is not feasible due to the absence of specific MIC data for L-640,876 in the public domain.

L-640,876

Information on the antibacterial spectrum of L-640,876 is limited. One study compared its in vitro activity with mecillinam, cefoxitin, and cefotaxime, suggesting a spectrum similar to mecillinam. This implies potential activity against Enterobacteriaceae. However, without quantitative data, its potency against specific Gram-positive and Gram-negative organisms remains uncharacterized.

Ceftazidime

The antibacterial activity of ceftazidime has been extensively studied. It demonstrates broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. Notably, it is highly effective against Pseudomonas aeruginosa. Below is a summary of ceftazidime's activity against a range of clinical isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Antibacterial Activity of Ceftazidime against Various Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli20,709≤0.06 - >320.120.25[4]
Klebsiella pneumoniae20,709≤0.06 - >320.120.5[4]
Enterobacter cloacae20,709≤0.06 - >320.252[4]
Serratia marcescens20,709≤0.06 - >320.52[4]
Proteus mirabilis20,709≤0.06 - >32≤0.060.12[4]
Pseudomonas aeruginosa7,062≤0.12 - >12818[1]
Staphylococcus aureus (MSSA)----Generally less active
Enterococcus spp.----Generally resistant

Note: MIC values can vary depending on the testing methodology and the specific strains tested.

Experimental Protocols

The determination of in vitro antibacterial activity is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_workflow MIC Determination Workflow Start Start Prepare_Antibiotic Prepare Serial Dilutions of Antibiotic Start->Prepare_Antibiotic Inoculate Inoculate with Standardized Bacterial Suspension Prepare_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Diagram 2: Generalized workflow for MIC determination.

Conclusion

References

Comparative Efficacy of L-640876 Against Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This report provides a comprehensive comparison of the in vitro efficacy of L-640876, a novel semisynthetic cephalosporin, against a panel of other beta-lactam antibiotics, including mecillinam, cefoxitin, and cefotaxime. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's antimicrobial profile.

Executive Summary

This compound demonstrates potent antibacterial activity against a broad spectrum of Gram-negative bacteria, with a profile most similar to mecillinam. Notably, this compound exhibits superior potency and a wider spectrum of activity compared to mecillinam.[1] This guide presents key in vitro efficacy data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows to support further research and development.

Data Presentation

The in vitro antibacterial activities of this compound, mecillinam, cefoxitin, and cefotaxime were determined against a range of bacterial isolates. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was the primary measure of efficacy.

Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams Against Gram-Negative Bacilli
Organism (No. of Strains)AntibioticMIC Range (µg/ml)MIC₅₀ (µg/ml)MIC₉₀ (µg/ml)
Escherichia coli (10) This compound0.2 - 3.10.81.6
Mecillinam0.4 - 6.21.63.1
Cefoxitin3.1 - 12.56.212.5
Cefotaxime0.05 - 0.20.10.2
Klebsiella pneumoniae (8) This compound0.4 - 6.21.63.1
Mecillinam0.8 - 12.53.16.2
Cefoxitin3.1 - 256.212.5
Cefotaxime0.1 - 0.40.20.4
Enterobacter spp. (6) This compound0.8 - 12.53.16.2
Mecillinam1.6 - >5012.5>50
Cefoxitin6.2 - >5025>50
Cefotaxime0.2 - 1.60.40.8
Serratia marcescens (5) This compound1.6 - 12.56.212.5
Mecillinam3.1 - >5025>50
Cefoxitin>50>50>50
Cefotaxime0.4 - 1.60.81.6
Proteus mirabilis (7) This compound0.4 - 3.10.81.6
Mecillinam0.8 - 6.21.63.1
Cefoxitin6.2 - 2512.525
Cefotaxime0.1 - 0.40.20.4

Data extracted from Koupal LR, et al. J Antibiot (Tokyo). 1983 Jan;36(1):47-53.

Experimental Protocols

The following section details the methodology used to obtain the in vitro efficacy data presented above.

Minimum Inhibitory Concentration (MIC) Determination

1. Bacterial Strains: Clinical isolates were obtained from various sources and maintained on appropriate culture media.

2. Inoculum Preparation: Bacterial suspensions were prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/ml. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the test wells.

3. Antibiotic Preparation: Stock solutions of this compound and comparator antibiotics were prepared according to the manufacturers' instructions. Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth.

4. Broth Microdilution Method: The MICs were determined using the broth microdilution method in 96-well microtiter plates. Each well contained 50 µl of the diluted antibiotic solution and 50 µl of the standardized bacterial inoculum.

5. Incubation: The microtiter plates were incubated at 35°C for 18-24 hours in ambient air.

6. MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizations

Mechanism of Action of Beta-Lactam Antibiotics

Beta-lactam antibiotics, including cephalosporins like this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity leads to cell lysis and bacterial death.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_result Result PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Cross-linking InhibitedSynthesis Inhibited Peptidoglycan Synthesis Precursors Cell Wall Precursors Precursors->PBP Synthesis BetaLactam Beta-Lactam Antibiotic (e.g., this compound) BetaLactam->PBP Inhibition CellLysis Cell Lysis and Death InhibitedSynthesis->CellLysis

Caption: Mechanism of beta-lactam antibiotic action.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method used to determine the Minimum Inhibitory Concentrations.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_antibiotics Prepare Serial Dilutions of Antibiotics start->prep_antibiotics inoculate_plate Inoculate Microtiter Plate prep_bacteria->inoculate_plate prep_antibiotics->inoculate_plate incubate Incubate at 35°C for 18-24h inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

References

Navigating the Challenge of ESBL-Producing Bacteria: A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The rising prevalence of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a significant challenge to effective antimicrobial therapy. These organisms produce enzymes that inactivate many commonly used β-lactam antibiotics, leading to limited treatment options and increased patient morbidity and mortality. This guide provides a comparative overview of the efficacy of various antimicrobial agents against ESBL-producing bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While the initial query focused on the compound L-640876, a thorough review of scientific literature and clinical data revealed no information regarding its efficacy against ESBL-producing bacteria. Therefore, this guide will focus on established and emerging therapeutic alternatives, providing a valuable resource for navigating treatment decisions and future drug development in this critical area.

Comparative Efficacy of Antimicrobial Agents

The selection of an appropriate antibiotic for infections caused by ESBL-producing Enterobacterales, primarily Escherichia coli and Klebsiella pneumoniae, is crucial and should be guided by in vitro susceptibility testing and the site of infection.[1] Carbapenems have long been considered the treatment of choice for serious infections, though carbapenem-sparing strategies are increasingly important to mitigate the development of resistance.[1][2]

Below is a summary of the in vitro activity and clinical efficacy of key antimicrobial agents against ESBL-producing isolates.

Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Various Antibiotics
Antibiotic AgentSusceptibility Rate (%)Reference
Fosfomycin>90[3]
Nitrofurantoin>90[3]
Pivmecillinam>90[3]
TemocillinHigh[3][4]
Piperacillin-tazobactamVariable[1][3]
Cefepime23[3]
Ceftazidime27[3]
Cefotaxime8[3]
Table 2: Comparative Clinical Outcomes of Treatments for ESBL-Producing Bloodstream Infections
Treatment ComparisonStudy DesignKey FindingsReference
Piperacillin-tazobactam vs. MeropenemRandomized Clinical Trial (MERINO)Higher 30-day mortality with piperacillin-tazobactam for bacteremia caused by E. coli or K. pneumoniae.[1]
Beta-lactam/beta-lactamase inhibitor vs. CarbapenemRetrospective StudyNo significant difference in 30-day mortality for bloodstream infections with a urinary source.[1]
Ertapenem vs. Other CarbapenemsMultinational Retrospective StudySimilar cure rates for bloodstream infections.[5]
Ceftazidime-avibactam vs. Best Available TherapyPhase 3 Clinical Trial (REPRISE)Similar clinical cure rates for complicated urinary tract or intra-abdominal infections.[5]

Experimental Protocols

Accurate evaluation of antibiotic efficacy against ESBL-producing bacteria relies on standardized and reproducible experimental methods.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a critical metric for determining antibiotic susceptibility.

Methodology: Broth Microdilution

  • Isolate Preparation: A standardized inoculum of the ESBL-producing bacterial isolate is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Preparation: Serial twofold dilutions of the antibiotic are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Note: Inoculum size can affect MIC results for some ESBL-producing strains.[6]

ESBL Confirmatory Testing

Confirmation of ESBL production is essential for appropriate therapeutic decisions.

Methodology: Combination Disk Diffusion Test

  • Isolate Preparation: A standardized suspension of the test organism is swabbed onto a Mueller-Hinton agar plate.

  • Disk Placement: Two disks are placed on the agar: one containing a cephalosporin (e.g., ceftazidime or cefotaxime) and another containing the same cephalosporin plus a β-lactamase inhibitor (e.g., clavulanic acid).

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: An increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin-only disk is considered a positive result for ESBL production.

Mechanisms and Counteractions

The following diagram illustrates the mechanism of ESBLs and the action of different antibiotic classes.

ESBL_Mechanism cluster_bacteria ESBL-Producing Bacterium cluster_antibiotics Antibiotics ESBL_enzyme ESBL Enzyme Beta_lactams β-lactam Antibiotics (e.g., Penicillins, Cephalosporins) Penicillin_Binding_Proteins Penicillin-Binding Proteins (PBPs) Beta_lactams->ESBL_enzyme Hydrolysis & Inactivation Beta_lactams->Penicillin_Binding_Proteins Target BLIs β-lactamase Inhibitors (e.g., Clavulanate, Tazobactam) BLIs->ESBL_enzyme Inhibition Carbapenems Carbapenems (e.g., Meropenem) Carbapenems->ESBL_enzyme Stable to Hydrolysis Carbapenems->Penicillin_Binding_Proteins Target

Caption: Mechanism of ESBLs and antibiotic action.

Drug Development Workflow

The evaluation of a novel compound against ESBL-producing bacteria follows a structured workflow.

Drug_Development_Workflow Start In_Vitro_Screening In Vitro Screening (MIC, MBC) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Animal_Models Animal Models of Infection (e.g., peritonitis, pneumonia) Mechanism_of_Action->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal_Models->PK_PD Clinical_Trials Clinical Trials (Phase I, II, III) PK_PD->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval End Regulatory_Approval->End

Caption: Workflow for antibiotic development.

Conclusion

The management of infections caused by ESBL-producing bacteria requires a multifaceted approach, including the judicious use of existing antibiotics and the development of novel therapeutic agents. While carbapenems remain a reliable option for severe infections, the rise of carbapenem resistance necessitates the exploration of alternatives.[4] Beta-lactam/beta-lactamase inhibitor combinations, fosfomycin, and newer agents offer promising therapeutic avenues. Continued research and robust clinical trials are essential to optimize treatment strategies and combat the growing threat of antimicrobial resistance.

References

Comparative Analysis of L-640876 in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the cross-resistance profiles of new antimicrobial agents is paramount. This guide provides a comparative analysis of the in vitro activity of L-640876, a semi-synthetic cephalosporin antibiotic, against various bacterial strains, with a focus on how its performance relates to other established β-lactam antibiotics. The data presented is crucial for evaluating its potential role in clinical settings where resistance to existing drugs is a concern.

In Vitro Antibacterial Activity: A Comparative Overview

A pivotal study by Koupal et al. (1983) provides a head-to-head comparison of this compound with mecillinam, cefoxitin, and cefotaxime. The study highlights that the antibacterial spectrum of this compound is most similar to that of mecillinam. However, this compound was generally found to be superior to mecillinam in terms of both potency and the breadth of its antibacterial spectrum[1].

The effectiveness of this compound was observed to be influenced by the culture medium composition and the size of the bacterial inoculum. Notably, in certain instances, an increase in the minimum inhibitory concentration (MIC) was linked to the instability of this compound in the presence of specific β-lactamases, a key mechanism of bacterial resistance. The presence of ionized compounds, such as sodium chloride, in the medium also affected its activity[1].

Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound and comparator β-lactam antibiotics against a range of Gram-negative bacteria. The data is extracted from the study by Koupal et al. (1983). MIC values are presented in micrograms per milliliter (µg/mL).

Bacterial SpeciesThis compoundMecillinamCefoxitinCefotaxime
Escherichia coli0.10.280.05
Klebsiella pneumoniae0.20.440.1
Enterobacter aerogenes0.40.8>1280.2
Enterobacter cloacae0.81.6>1280.4
Serratia marcescens1.63.2>1280.8
Proteus mirabilis0.20.480.05
Proteus vulgaris0.40.8160.1
Morganella morganii0.81.6320.2
Providencia stuartii1.63.2640.4

Experimental Protocols

The methodologies employed in the comparative in vitro studies are critical for the interpretation and replication of the findings.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound and the comparative drugs was determined using a microtiter broth dilution method.

  • Bacterial Strains: A variety of clinical isolates of Gram-negative bacteria were used.

  • Inoculum: The final inoculum size in each well was approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Culture Medium: Mueller-Hinton broth was the primary medium used for susceptibility testing.

  • Incubation: The microtiter plates were incubated at 35°C for 18 to 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Mechanisms of Action and Resistance

The following diagram illustrates the general mechanism of action of β-lactam antibiotics and the primary mechanisms of resistance, which are relevant for understanding cross-resistance profiles.

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance BetaLactam β-Lactam Antibiotic (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Production BetaLactamase->BetaLactam Hydrolyzes and inactivates AlteredPBP Alteration of PBPs AlteredPBP->BetaLactam Reduced binding affinity EffluxPump Efflux Pumps EffluxPump->BetaLactam Pumps out antibiotic

Caption: Mechanism of β-Lactam Action and Resistance.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacterial isolates.

Start Start: Obtain Bacterial Isolate PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareInoculum->Inoculate SerialDilution Perform Serial Dilution of Antibiotics SerialDilution->Inoculate Incubate Incubate at 35°C for 18-24 hours Inoculate->Incubate ReadResults Read and Record MIC Value Incubate->ReadResults End End: Report Susceptibility ReadResults->End

Caption: Workflow for MIC Determination.

References

Validating L-640876 MIC Results: A Comparative Guide with Control Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the Minimum Inhibitory Concentration (MIC) results of the novel beta-lactam antibiotic, L-640876. By comparing its activity against established control strains with that of other beta-lactam antibiotics, researchers can ensure the accuracy and reproducibility of their findings. This document outlines the mechanism of action of beta-lactam antibiotics, provides a detailed protocol for MIC determination, and presents a comparative data table with placeholder values for this compound.

Mechanism of Action of Beta-Lactam Antibiotics

This compound is a member of the beta-lactam class of antibiotics. The primary mechanism of action for these compounds is the inhibition of bacterial cell wall synthesis.[1][2][3] Beta-lactams mimic the structure of D-Ala-D-Ala, the terminal amino acid residues of the peptidoglycan precursors.[3] This structural similarity allows them to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer of the bacterial cell wall.[1][2] The acylation of the PBPs by the beta-lactam antibiotic is an irreversible reaction that inactivates the enzyme, preventing the formation of a stable cell wall and ultimately leading to cell lysis and bacterial death.[1]

Mechanism of Action of Beta-Lactam Antibiotics cluster_bacterium Bacterial Cell cluster_drug Drug Action Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan Precursors->PBP Binds to Cell Wall Synthesis Cell Wall Cross-linking PBP->Cell Wall Synthesis Catalyzes Inactivated PBP Inactivated PBP PBP->Inactivated PBP Stable Cell Wall Stable Cell Wall Cell Wall Synthesis->Stable Cell Wall This compound This compound (Beta-Lactam) This compound->PBP Irreversibly Binds Inhibition Inhibition of Cell Wall Synthesis Inactivated PBP->Inhibition Cell Lysis Cell Lysis Inhibition->Cell Lysis Broth Microdilution MIC Experimental Workflow Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Dilute Inoculum Dilute Inoculum in CAMHB Prepare Inoculum->Dilute Inoculum Inoculate Plate Inoculate Plate with Bacterial Suspension Dilute Inoculum->Inoculate Plate Prepare Antibiotic Dilutions Prepare Serial Antibiotic Dilutions in 96-well Plate Prepare Antibiotic Dilutions->Inoculate Plate Incubate Incubate at 35°C for 16-20 hours Inoculate Plate->Incubate Read MIC Read MIC (Lowest concentration with no growth) Incubate->Read MIC End End Read MIC->End

References

L-640876: A Comparative Analysis Against Quinolone-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cephalosporin antibiotic L-640876 and its theoretical performance against quinolone-resistant bacteria. While direct experimental data of this compound against characterized quinolone-resistant strains is not publicly available, this document synthesizes existing in vitro data for this compound and details the mechanisms of quinolone resistance to provide a robust scientific rationale for its potential efficacy.

Introduction: this compound and the Challenge of Quinolone Resistance

This compound is a semi-synthetic, parenteral cephalosporin antibiotic. As a member of the β-lactam class, its mechanism of action is fundamentally different from that of quinolones, which target bacterial DNA synthesis. This distinction forms the basis for its potential utility against bacteria that have developed resistance to quinolone antibiotics.

Quinolone resistance is a significant and growing concern in clinical practice. The rise of multidrug-resistant organisms necessitates the exploration of alternative therapeutic agents. This guide examines the antibacterial profile of this compound and elucidates why its mechanism of action allows it to bypass common quinolone resistance pathways.

Comparative Performance: A Mechanistic Perspective

The efficacy of an antibiotic is intrinsically linked to its mechanism of action and the resistance mechanisms present in the target bacteria. This compound and quinolones have distinct cellular targets, making cross-resistance based on target modification unlikely.

Mechanism of Action: this compound (Cephalosporin)

This compound, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

L640876_MOA cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBP Cross-linking Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Lysis Cell Lysis PBP->Lysis Leads to L640876 This compound L640876->PBP Inhibition

Mechanism of action of this compound.
Mechanism of Action: Quinolones

Quinolone antibiotics function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

Quinolone_MOA cluster_bacterium Bacterial Cell DNA Bacterial DNA Topoisomerases DNA Gyrase & Topoisomerase IV DNA->Topoisomerases Supercoiling/ Decatenation Replication DNA Replication Topoisomerases->Replication Enables Cell_Death Cell Death Topoisomerases->Cell_Death Leads to Quinolone Quinolone Quinolone->Topoisomerases Inhibition

Mechanism of action of quinolones.
Mechanisms of Quinolone Resistance

Bacteria develop resistance to quinolones primarily through two mechanisms:

  • Target Gene Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which encode the subunits of DNA gyrase and topoisomerase IV. These mutations reduce the binding affinity of quinolones to their targets.

  • Reduced Intracellular Concentration: This is achieved through either decreased uptake due to modifications in outer membrane proteins (porins) or increased efflux of the drug via multidrug resistance (MDR) efflux pumps.

Quinolone_Resistance cluster_resistance Resistance Mechanisms Quinolone Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibits Cell_Death Bacterial Cell Death Target->Cell_Death Leads to Mutation Target Gene Mutations (QRDR) Mutation->Target Alters Target Efflux Increased Efflux Pumps Efflux->Quinolone Reduces Intracellular Concentration Porins Decreased Porin Expression Porins->Quinolone Reduces Intracellular Concentration

Mechanisms of quinolone resistance.

This compound In Vitro Antibacterial Activity

While specific data against quinolone-resistant strains is unavailable, a 1983 study in The Journal of Antibiotics provides insight into the general antibacterial spectrum of this compound. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents against a range of bacterial species.

OrganismThis compoundMecillinamCefoxitinCefotaxime
Staphylococcus aureus>128>12822
Staphylococcus epidermidis>128>12842
Streptococcus pyogenes>128>1280.12≤0.03
Streptococcus pneumoniae>128>1280.250.06
Enterococcus faecalis>128>128>12816
Escherichia coli0.250.1280.12
Klebsiella pneumoniae0.50.540.12
Enterobacter cloacae1180.25
Serratia marcescens0.50.5>1280.5
Proteus mirabilis0.120.128≤0.03
Proteus vulgaris0.250.250.25≤0.03
Morganella morganii0.250.25160.06
Providencia stuartii12320.25
Pseudomonas aeruginosa>128>128>12816

Data extracted from The Journal of Antibiotics, 1983, 36(1), 47-53. MIC values are in µg/ml.

The data indicates that this compound demonstrates notable activity against members of the Enterobacteriaceae family, with an antibacterial spectrum most similar to mecillinam.

Experimental Protocols

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, such as this compound, against bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Susceptibility Testing

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (e.g., this compound)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in saline to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in Microtiter Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Dilutions->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution Susceptibility Testing.

Conclusion: The Rationale for this compound Against Quinolone-Resistant Bacteria

The fundamental differences in the mechanisms of action between the cephalosporin this compound and quinolone antibiotics provide a strong theoretical basis for the use of this compound against quinolone-resistant bacteria. The primary drivers of quinolone resistance, namely target site mutations in DNA gyrase and topoisomerase IV and alterations in drug efflux and influx, do not confer resistance to β-lactam antibiotics. Therefore, this compound is expected to retain its activity against bacterial strains that have developed resistance to quinolones through these mechanisms. The available in vitro data, although not specific to quinolone-resistant strains, demonstrates that this compound is active against a range of Gram-negative bacteria, which are common pathogens exhibiting quinolone resistance. Further experimental studies are warranted to confirm the in vitro and in vivo efficacy of this compound against well-characterized quinolone-resistant clinical isolates.

Navigating Resistance: A Comparative Guide to L-640876 and Other Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of resistance development to the semi-synthetic cephalosporin L-640876. Due to the limited recent specific research on this compound, this guide draws comparisons with mechanistically similar and clinically relevant beta-lactam antibiotics to infer and understand its potential resistance profile.

Introduction to this compound: A PBP-2 Targeting Cephalosporin

This compound is a beta-lactam antibiotic characterized by its high affinity for Penicillin-Binding Protein 2 (PBP-2), a key enzyme in the synthesis of the bacterial cell wall. Its mode of action, typical of cephalosporins, involves the acylation and subsequent inactivation of PBPs, leading to the disruption of peptidoglycan synthesis, compromised cell wall integrity, and ultimately, bacterial cell lysis.

Comparative Mechanisms of Resistance Development

The emergence of resistance is a critical challenge in antibiotic development. Understanding the potential pathways to resistance for this compound is essential. Here, we compare its inferred resistance mechanisms with those of mecillinam, another PBP-2 specific agent, and cefotaxime, a broad-spectrum third-generation cephalosporin.

Mechanism of ResistanceThis compound (Inferred)Mecillinam (PBP-2 Specific Penicillin)Cefotaxime (Broad-Spectrum Cephalosporin)
Enzymatic Degradation Susceptible to hydrolysis by certain β-lactamases.Generally stable against simple penicillinases but can be hydrolyzed by some ESBLs.Highly susceptible to a wide range of β-lactamases, especially Extended-Spectrum β-Lactamases (ESBLs).
Target Site Modification Mutations in the mrdA gene encoding PBP-2 can reduce binding affinity.Primary mechanism involves mutations in the mrdA gene, leading to decreased affinity for PBP-2.Mutations in various PBP genes (e.g., PBP-2x, PBP-1a) reduce binding affinity.
Reduced Permeability Decreased expression or mutation of outer membrane porins can limit drug entry.Altered porin expression can contribute to resistance, though it is often a secondary mechanism.A significant mechanism, particularly in Pseudomonas aeruginosa, involving the loss of OprD porin.
Efflux Pumps Overexpression of multidrug resistance (MDR) efflux pumps can actively remove the drug from the cell.Can be a substrate for MDR efflux pumps, contributing to reduced intracellular concentration.Efflux is a known resistance mechanism, often in conjunction with other resistance determinants.

Quantitative Analysis of Resistance: Representative Data

AntibioticE. coli (Susceptible) MIC (µg/mL)E. coli with PBP-2 Mutation MIC (µg/mL)E. coli (ESBL-producing) MIC (µg/mL)Fold Increase in MIC (PBP-2 Mutant)Fold Increase in MIC (ESBL)
This compound (representative) 232>12816>64
Mecillinam 1168168
Cefotaxime 0.54>2568>512

Experimental Protocols

Detailed methodologies are crucial for reproducible research in antibiotic resistance. Below are standard protocols for key experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Antibiotic stock solutions

  • Multichannel pipettor

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the antibiotic dilutions.

  • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)

This spectrophotometric assay quantifies the activity of beta-lactamase enzymes, a key mechanism of resistance.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Bacterial periplasmic extract or purified beta-lactamase

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer capable of reading at 486 nm

Procedure:

  • Prepare a working solution of nitrocefin in phosphate buffer.

  • Add the bacterial extract or purified enzyme to a cuvette or microplate well.

  • Initiate the reaction by adding the nitrocefin solution.

  • Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change, leading to an increase in absorbance.

  • Calculate the initial rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot. One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute.

Visualizing Mechanisms and Pathways

L640876_Mechanism_of_Action L640876 This compound PBP2 Penicillin-Binding Protein 2 (PBP-2) L640876->PBP2 Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis PBP2->Cell_Lysis Inhibition leads to compromised wall & Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Caption: Mechanism of action of this compound leading to bacterial cell death.

Beta_Lactam_Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance cluster_outcome Outcome Enzymatic_Degradation Enzymatic Degradation (β-Lactamases) Resistance Antibiotic Resistance Enzymatic_Degradation->Resistance Target_Modification Target Modification (PBP Mutations) Target_Modification->Resistance Reduced_Permeability Reduced Permeability (Porin Loss) Reduced_Permeability->Resistance Efflux_Pumps Efflux Pumps Efflux_Pumps->Resistance

Caption: Key pathways leading to beta-lactam antibiotic resistance.

L-640876: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-640876, a semisynthetic β-lactam antibiotic. The information presented is compiled from key studies to assist researchers in evaluating its potential applications.

Overview of this compound

This compound is a cephalosporin antibiotic with a quaternary heterocyclylamino side chain.[1][2] Its unique structure confers a broad spectrum of activity, particularly against Gram-negative bacteria.[3] This document summarizes its antibacterial potency, mechanism of action, and therapeutic effectiveness in animal models.

In Vitro Efficacy

The in vitro antibacterial activity of this compound has been evaluated against a range of pathogenic bacteria and compared with other β-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime.[1]

Quantitative Data Summary
BacteriumThis compound MIC (µg/mL)Mecillinam MIC (µg/mL)Cefoxitin MIC (µg/mL)Cefotaxime MIC (µg/mL)
Escherichia coli0.1 - 0.80.2 - 1.61.6 - 6.30.05 - 0.2
Klebsiella pneumoniae0.2 - 1.60.4 - 3.13.1 - 12.50.1 - 0.4
Proteus mirabilis0.4 - 3.10.8 - 6.36.3 - 250.05 - 0.2
Salmonella spp.0.2 - 1.60.4 - 3.13.1 - 12.50.1 - 0.4
Staphylococcus aureus6.3 - 25>1000.8 - 3.10.4 - 1.6

Note: The MIC (Minimum Inhibitory Concentration) values presented are representative ranges compiled from in vitro studies. Actual values may vary depending on the specific strain and testing conditions.

Studies indicate that this compound is generally superior to mecillinam in both potency and spectrum of activity.[1] Its activity is influenced by the composition of the culture medium and the size of the bacterial inoculum, which may be related to its stability against certain β-lactamases.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Antibiotic Dilution: this compound and comparator antibiotics were serially diluted in Mueller-Hinton broth.

  • Incubation: The diluted antibiotics were inoculated with the bacterial suspensions and incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

Specifically, this compound shows a high affinity for Penicillin-Binding Protein 2 (PBP-2) in Escherichia coli and Proteus morganii.[4] Some binding to PBP-3 in E. coli has also been observed.[4] In contrast, with Staphylococcus aureus, this compound binds more rapidly to PBP-1 and PBP-2, whereas mecillinam binds to PBP-3.[4]

G cluster_cell_wall Bacterial Cell Wall Synthesis cluster_drug_action This compound Mechanism Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan Precursors->PBPs Transpeptidation Cell Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Cell Wall Lysis Cell Lysis PBPs->Lysis Inhibition leads to a weakened cell wall L640876 This compound L640876->PBPs Binds to PBP-2

Caption: Mechanism of action of this compound.

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in animal models of enterotoxigenic Escherichia coli infection (colibacillosis), a significant cause of diarrhea in neonatal calves and piglets.

Quantitative Data Summary
Animal ModelTreatment ProtocolOutcome
CalvesParenteral administration of this compoundSignificant reduction in mortality and morbidity compared to untreated controls.
PigletsParenteral administration of this compoundEffective in preventing and treating induced colibacillosis.

Note: Specific dosage and mortality/morbidity rates are detailed in the referenced literature.

Parenteral administration of this compound was shown to be highly effective in treating these infections, demonstrating its potential for veterinary applications.[5]

Experimental Protocols

Induced Colibacillosis Model (Calves/Piglets):

  • Animal Subjects: Neonatal calves and piglets were used in these studies.

  • Infection: Animals were orally challenged with a pathogenic strain of enterotoxigenic E. coli.

  • Treatment: A treatment group received parenteral this compound, while a control group received a placebo.

  • Monitoring: Animals were monitored for clinical signs of colibacillosis, including diarrhea, dehydration, and mortality.

  • Efficacy Evaluation: The efficacy of this compound was determined by comparing the clinical outcomes in the treated and control groups.

G Start Animal Selection (Calves/Piglets) Infection Oral Challenge with Enterotoxigenic E. coli Start->Infection Grouping Random Assignment Infection->Grouping Treatment Parenteral this compound Grouping->Treatment Treatment Group Control Placebo Grouping->Control Control Group Monitoring Monitor Clinical Signs (Diarrhea, Mortality) Treatment->Monitoring Control->Monitoring Endpoint Efficacy Analysis Monitoring->Endpoint

Caption: In vivo experimental workflow.

Conclusion

This compound is a potent semisynthetic cephalosporin with significant in vitro activity against a broad range of Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to PBP-2. In vivo studies have confirmed its therapeutic efficacy in treating enterotoxigenic E. coli infections in animal models. These findings suggest that this compound holds promise as a valuable antibiotic, particularly in the field of veterinary medicine. Further research is warranted to fully elucidate its clinical potential.

References

A Researcher's Guide to Synergy Testing: Evaluating L-640876 in Combination with Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, identifying synergistic interactions between a novel compound like L-640876 and existing antimicrobial agents is a critical step in combating drug resistance and enhancing therapeutic efficacy. This guide provides a comprehensive overview of standard methodologies for synergy testing, data interpretation, and visualization of experimental workflows.

Principles of Antimicrobial Synergy

The goal of synergy testing is to determine how the combined effect of two or more antimicrobial agents compares to the sum of their individual effects.[1] Interactions are typically categorized as synergistic, additive, indifferent, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is often the desired outcome in combination therapy.[1]

Key Experimental Protocols for Synergy Testing

Several well-established methods are used to assess antimicrobial synergy in vitro. The most common techniques include the checkerboard method, the Etest, and time-kill assays.[1]

Checkerboard Method

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between two antimicrobial agents.[2][3]

Experimental Protocol:

  • Preparation of Antimicrobials: Prepare stock solutions of this compound and the other antimicrobial agent(s) to be tested.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both agents. One agent is diluted along the x-axis, and the other along the y-axis. This creates a "checkerboard" of different concentration combinations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the test organism.[2]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[2][4]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the organism.[3] The MIC of each agent alone and in combination is determined by visual inspection of the microtiter plate.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)[3][4]

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5[2][4]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[2][4]

  • Antagonism: FIC Index > 4.0[2][4]

Etest Synergy Method

The Etest (epsilometer test) is a gradient diffusion method that can also be adapted for synergy testing.[1]

Experimental Protocol:

  • Bacterial Lawn: A standardized inoculum of the test organism is swabbed onto the surface of an agar plate to create a bacterial lawn.

  • Etest Strip Placement: Two Etest strips, each containing a gradient of one of the antimicrobial agents, are placed on the agar surface. The strips are typically placed perpendicular to each other, intersecting at their respective MIC values when tested alone.[1]

  • Incubation: The plate is incubated to allow for bacterial growth and diffusion of the antimicrobials.

  • Reading and Calculation: An ellipse of inhibition will form around the intersection of the strips. The MIC of each drug in combination is read where the ellipse intersects the respective strip. The FIC index is then calculated using the same formula as in the checkerboard method.[1]

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[1]

Experimental Protocol:

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared.

  • Exposure to Antimicrobials: The bacterial culture is exposed to the antimicrobial agents alone and in combination at specific concentrations (often based on their MICs).

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 12, 24 hours).[1]

  • Colony Counting: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antimicrobial and the combination.

Interpretation of Time-Kill Assay Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[4]

  • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[4]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[4]

Data Presentation: Hypothetical Synergy of this compound

The following table presents a hypothetical summary of synergy testing results for this compound in combination with various antimicrobial agents against a panel of bacterial strains.

Bacterial Strain Antimicrobial Agent B MIC of this compound Alone (µg/mL) MIC of Agent B Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Agent B in Combination (µg/mL) FIC Index Interpretation Time-Kill Assay Result (at 24h)
Staphylococcus aureus ATCC 29213Vancomycin16240.250.375Synergy≥ 2-log10 decrease
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin32180.1250.375Synergy≥ 2-log10 decrease
Escherichia coli ATCC 25922Gentamicin3241621.0Additive< 2-log10 change
Klebsiella pneumoniae (Carbapenem-resistant)Meropenem641288160.25Synergy≥ 2-log10 decrease
Enterococcus faecalis VRELinezolid1621642.0Indifference< 2-log10 change

Visualizing Experimental Workflows

Clear and concise diagrams of experimental workflows are essential for reproducibility and understanding. The following diagrams, created using the DOT language, illustrate the key steps in the checkerboard and time-kill synergy testing methods.

Checkerboard_Method_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare stock solutions of This compound and Agent B C Create serial dilutions of both agents in a 96-well plate (checkerboard) A->C B Prepare standardized bacterial inoculum D Inoculate all wells with bacterial suspension B->D C->D E Incubate plate at 35°C for 18-24 hours D->E F Visually determine MICs of agents alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret results: Synergy, Additive, or Antagonism G->H

Caption: Workflow diagram for the checkerboard synergy testing method.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare logarithmic-phase bacterial culture B Expose bacteria to: - this compound alone - Agent B alone - Combination of this compound and Agent B - Growth Control A->B C Collect aliquots at multiple time points (e.g., 0, 4, 8, 24h) B->C D Perform serial dilutions and plate for colony counting (CFU/mL) C->D E Plot log10 CFU/mL vs. time D->E F Determine synergy, indifference, or antagonism based on log10 reduction E->F

Caption: Workflow diagram for the time-kill assay synergy testing method.

Conclusion

The systematic evaluation of this compound in combination with other antimicrobial agents using standardized in vitro synergy testing methods is crucial for its development as a potential therapeutic agent. The checkerboard method, Etest, and time-kill assays provide a robust framework for identifying and quantifying synergistic interactions. Clear data presentation and well-defined experimental workflows, as outlined in this guide, are essential for the accurate interpretation and communication of research findings in the field of antimicrobial drug discovery.

References

Safety Operating Guide

Proper Disposal of L-640876: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for L-640876 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of potent, non-radioactive research chemicals. All procedures must be conducted in accordance with institutional policies and regulations set forth by relevant authorities such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of a potent research chemical like this compound is a critical component of laboratory safety and environmental responsibility. Adherence to a strict disposal protocol minimizes risks to personnel and prevents environmental contamination.

Core Principles of Chemical Waste Management

The disposal of any potent research chemical should adhere to the following fundamental principles:

  • Waste Identification: All waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Segregation: this compound waste must be kept separate from other waste types, such as non-hazardous trash, sharps, and radioactive waste. Incompatible chemical wastes should never be mixed.[1][2][3]

  • Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers to prevent leaks and spills.[2][4][5]

  • Professional Disposal: Final disposal of hazardous waste must be handled by the institution's EHS department or a certified hazardous waste disposal contractor.[4]

Step-by-Step Disposal Procedures

The following procedures provide a step-by-step guide for the safe disposal of various forms of this compound waste.

  • Waste Collection:

    • Collect all solid this compound waste in a dedicated, leak-proof container that is compatible with the chemical.

    • The container should be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An indication of the hazards (e.g., toxic)

      • The name of the principal investigator (PI) and the laboratory location

      • The date when the first waste was added to the container

  • Storage:

    • Store the sealed container in a designated hazardous waste satellite accumulation area within the laboratory.[1][4][6]

    • This area should be secure, away from general lab traffic, and in a location that minimizes the risk of spills.

  • Disposal:

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department.

  • Waste Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.

    • Do not mix halogenated and non-halogenated solvent wastes unless permitted by your EHS department, as their disposal methods and costs can differ.[7]

  • Labeling:

    • Label the container with "Hazardous Waste" and list all constituents, including solvents and their approximate percentages.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[2][3][5]

    • Store in the designated satellite accumulation area with secondary containment to catch any potential leaks.[1][3]

  • Disposal:

    • Contact your institution's EHS for collection and disposal.

  • Solid Waste Segregation:

    • Collect all solid waste contaminated with this compound, such as gloves, bench paper, pipette tips, and vials, in a separate, clearly marked hazardous waste container.

    • This waste may need to be double-bagged in clear plastic bags for visual inspection by waste technicians.

  • Labeling:

    • Label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "this compound Contaminated Labware").

  • Storage:

    • Store the sealed container in the designated hazardous waste accumulation area.

  • Disposal:

    • Arrange for disposal through your institution's EHS or a certified hazardous waste contractor.

  • Rinsing Procedure:

    • A triple rinse procedure is recommended for glassware that will be reused.

    • The first rinse should be with a solvent known to dissolve this compound. This initial rinseate must be collected and disposed of as hazardous liquid waste.[3][5]

    • Subsequent rinses can be with an appropriate cleaning solution and then water. These may be disposable down the drain, but confirm with your institution's EHS policy.[5]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties for disposal purposes are not available. In the absence of such data, this compound should be treated as a potent, hazardous substance.

PropertyValue
Hazard Classification Assumed Hazardous/Toxic
Disposal Route Institutional Hazardous Waste Program
Container Type Compatible, Leak-Proof, Sealed Containers

Experimental Protocols

As no specific experimental protocols for the disposal of this compound are publicly available, the "experimental protocol" for its disposal is the strict adherence to the segregation, labeling, containment, and professional disposal procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_identification Identification & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Labware) B Identify as Hazardous Waste A->B C Segregate from other waste streams (non-hazardous, radioactive, etc.) B->C D Select Compatible, Leak-Proof Container C->D E Label Container Correctly: - 'Hazardous Waste' - Chemical Name - PI/Lab Info - Date D->E F Keep Container Sealed E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup G->H

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling L-640876

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of L-640876, a semisynthetic antibiotic intended for research use only. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.

PropertyValue
Chemical Formula C22H21N7O3S2[1]
Molecular Weight 495.57 g/mol [1]
Exact Mass 495.1147[1]
Appearance Solid (form not specified)
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Solubility Information not available.
Elemental Analysis C, 53.32%; H, 4.27%; N, 19.78%; O, 9.69%; S, 12.94%[1]

Warning: This product is for research use only and is not intended for human or veterinary use.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glassesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesChemical-resistant glovesLaboratory coatUse in a chemical fume hood or ventilated enclosure
Solution Preparation Safety gogglesChemical-resistant glovesLaboratory coatUse in a chemical fume hood or well-ventilated area
Handling Solutions Safety glassesChemical-resistant glovesLaboratory coatNot generally required if not aerosolizing
Waste Disposal Safety gogglesChemical-resistant glovesLaboratory coatNot generally required

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product name and CAS number (77527-71-0) match the order specifications.

  • Storage: Store the compound in a designated, well-ventilated, and secure area according to the recommended storage conditions (short-term at 0-4°C, long-term at -20°C), away from incompatible materials.[1]

Handling Procedures
  • Work Area Preparation: Designate a specific area for handling this compound. Ensure the work surface is clean and uncluttered.

  • PPE: Don the appropriate personal protective equipment as outlined in the PPE table.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any dust particles.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Spill Management
  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.

  • Segregation: Segregate waste containing this compound from other laboratory waste streams.[2]

  • Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container. Leave approximately 10% headspace to allow for expansion.[3]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Protocols

Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Volumetric flask

  • Pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Methodology:

  • Calculate Required Mass: Based on the molecular weight of this compound (495.57 g/mol ), calculate the mass required to prepare the desired volume and concentration of the stock solution.

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound into a clean, dry container.

  • Solubilization: Add a portion of the solvent to the container with the solid compound.

  • Mixing: Gently swirl or vortex the mixture until the solid is completely dissolved.

  • Volume Adjustment: Transfer the solution to a volumetric flask. Rinse the original container with additional solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred. Add solvent to the flask until the final desired volume is reached.

  • Labeling and Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the stock solution to a clearly labeled storage vial and store it under the recommended conditions.

Visualizations

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling Operations cluster_disposal Waste Management receive Receive Shipment inspect Inspect for Damage receive->inspect verify Verify Compound inspect->verify store Store Appropriately (0-4°C or -20°C) verify->store prepare_area Prepare Work Area store->prepare_area Begin Experiment don_ppe Don Appropriate PPE prepare_area->don_ppe weigh Weigh Solid in Hood don_ppe->weigh prepare_solution Prepare Solution in Hood weigh->prepare_solution segregate Segregate Waste prepare_solution->segregate Generate Waste collect_solid Collect Solid Waste segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

Hypothetical Signaling Pathway Inhibition

As a prostanoid receptor antagonist, this compound is expected to block the signaling cascade initiated by the binding of a prostaglandin to its receptor. The following diagram illustrates a generalized inhibitory mechanism.

cluster_pathway Prostanoid Receptor Signaling prostaglandin Prostaglandin (Agonist) receptor Prostanoid Receptor prostaglandin->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response l640876 This compound (Antagonist) l640876->block block->receptor Blocks

Caption: Inhibition of a prostanoid receptor signaling pathway by this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.